molecular formula C12H19NO5 B177026 Diethyl 5-oxoazepane-1,4-dicarboxylate CAS No. 19786-58-4

Diethyl 5-oxoazepane-1,4-dicarboxylate

Katalognummer: B177026
CAS-Nummer: 19786-58-4
Molekulargewicht: 257.28 g/mol
InChI-Schlüssel: LPGVWBIXNZSMNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 5-oxoazepane-1,4-dicarboxylate, also known as Diethyl 5-oxoazepane-1,4-dicarboxylate, is a useful research compound. Its molecular formula is C12H19NO5 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethyl 5-oxoazepane-1,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 5-oxoazepane-1,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

19786-58-4

Molekularformel

C12H19NO5

Molekulargewicht

257.28 g/mol

IUPAC-Name

diethyl 5-oxoazepane-1,4-dicarboxylate

InChI

InChI=1S/C12H19NO5/c1-3-17-11(15)9-5-7-13(8-6-10(9)14)12(16)18-4-2/h9H,3-8H2,1-2H3

InChI-Schlüssel

LPGVWBIXNZSMNK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CCC1=O)C(=O)OCC

Kanonische SMILES

CCOC(=O)C1CCN(CCC1=O)C(=O)OCC

Synonyme

1H-Azepine-1,4-dicarboxylic acid, hexahydro-5-oxo-, 1,4-diethyl ester

Herkunft des Produkts

United States
Foundational & Exploratory

What is the chemical structure of diethyl 5-oxoazepane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Architecture, Synthesis, and Application of Diethyl 5-Oxoazepane-1,4-dicarboxylate

Executive Summary

In the landscape of modern drug discovery, functionalized seven-membered nitrogen heterocycles (azepanes) serve as privileged scaffolds for targeting central nervous system (CNS) receptors. Diethyl 5-oxoazepane-1,4-dicarboxylate (CAS: 19786-58-4) is a highly versatile, bifunctional building block. As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry, focusing instead on the mechanistic causality of its synthesis, self-validating experimental protocols, and its strategic utility in neuropharmacology.

Structural Elucidation & Chemical Identity

The molecular framework of diethyl 5-oxoazepane-1,4-dicarboxylate (C₁₂H₁₉NO₅) is defined by a seven-membered azepane ring featuring three critical functional nodes:

  • N1 Position (Ethyl Carbamate): The nitrogen atom is protected as an ethyl carbamate (urethane). Causality in design: This electron-withdrawing group significantly lowers the basicity and nucleophilicity of the amine, preventing unwanted side reactions (such as N-alkylation or oxidation) during aggressive ring-expansion homologations.

  • C4 Position (Ethyl Ester): An ethyl ester group is positioned at the 4-carbon.

  • C5 Position (Ketone): A carbonyl group is located at the 5-carbon.

The Pharmacophore Engine: The juxtaposition of the C4 ester and the C5 ketone creates a highly reactive β -keto ester moiety . This specific structural feature is the primary causal driver for the molecule's utility. It acts as an electrophilic trap, readily undergoing Knorr-type condensations with binucleophiles to yield fused heterocyclic systems.

Mechanistic Causality in Synthesis: The Ring Expansion Strategy

The synthesis of diethyl 5-oxoazepane-1,4-dicarboxylate is achieved via a Büchner-Curtius-Schlotterbeck reaction —a Lewis acid-catalyzed homologation of a cyclic ketone using a diazo compound ().

The starting material, ethyl 4-oxopiperidine-1-carboxylate, is a symmetrical six-membered ring. When treated with ethyl diazoacetate (EDA) in the presence of boron trifluoride etherate (BF₃·OEt₂) , the ring expands to a seven-membered azepane.

Why this specific catalyst and substrate? The Lewis acid (BF₃) coordinates strictly to the C4-ketone oxygen of the piperidine, increasing the electrophilicity of the carbonyl carbon. EDA attacks this activated carbon, forming a transient diazonium betaine. Because the starting piperidone is symmetric (the C3 and C5 methylenes are identical), the subsequent 1,2-alkyl shift driven by the expulsion of nitrogen gas (N₂) is completely regioselective. This avoids the formation of complex, inseparable structural isomers, ensuring high synthetic fidelity.

Synthesis A N-Carbethoxy- 4-piperidone B BF3·OEt2 Coordination A->B Lewis Acid (-20°C) C Ethyl Diazoacetate Addition B->C Nucleophilic Attack D Diazonium Betaine Intermediate C->D E 1,2-Alkyl Shift (-N2 gas) D->E Ring Expansion F Diethyl 5-oxoazepane- 1,4-dicarboxylate E->F Thermodynamic Product

Fig 1: Mechanistic workflow of the Büchner-Curtius-Schlotterbeck ring expansion.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system where physical observations directly correlate to mechanistic milestones.

Step 1: System Preparation & Inert Atmosphere

  • Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen gas inlet.

  • Causality: BF₃·OEt₂ is highly sensitive to ambient moisture, which hydrolyzes it to hydrofluoric and boric acids, destroying its Lewis acidity and aborting the reaction.

Step 2: Reagent Dissolution & Lewis Acid Coordination

  • Dissolve ethyl 4-oxopiperidine-1-carboxylate (87.6 mmol) in anhydrous diethyl ether (120 mL).

  • Cool the solution to -20 °C using a dry ice/ethylene glycol bath. Dropwise add BF₃·OEt₂ (92.0 mmol, 1.05 eq).

  • Self-Validating Checkpoint: The solution must remain homogenous. The strict -20 °C temperature prevents premature side reactions (like epoxide formation) and stabilizes the Lewis acid-ketone complex.

Step 3: Controlled Homologation

  • Place ethyl diazoacetate (113.9 mmol, 1.30 eq) in the addition funnel and add dropwise over 60 minutes.

  • Self-Validating Checkpoint: As EDA contacts the activated ketone, the 1,2-alkyl shift occurs, expelling N₂ gas. The visual evolution of bubbles is a direct stoichiometric proxy for reaction progress. If bubbling ceases while EDA is still being added, the catalyst has been poisoned or the temperature is too low.

Step 4: Quenching & Isolation

  • Stir for an additional 2 hours at -20 °C, allowing it to slowly warm to 0 °C until N₂ evolution completely stops.

  • Quench by slowly adding saturated aqueous NaHCO₃ (100 mL).

  • Causality: NaHCO₃ neutralizes the BF₃ catalyst, preventing acid-catalyzed decarboxylation of the newly formed, sensitive β -keto ester. Extract with Et₂O, dry over Na₂SO₄, and purify via flash chromatography.

Table 1: Reaction Optimization Parameters for Ring Expansion
ParameterConditionCausality / Observation
Temperature -20 °C to 0 °CPrevents runaway N₂ evolution and minimizes oxirane (epoxide) byproducts.
BF₃·OEt₂ 1.05 - 1.10 eqStoichiometric coordination to the ketone is required for optimal EDA attack.
Ethyl Diazoacetate 1.30 - 1.50 eqExcess compensates for inevitable EDA dimerization (forming diethyl fumarate).
Solvent Anhydrous Et₂ONon-nucleophilic; stabilizes the betaine intermediate without competing for the Lewis acid.

Analytical Characterization Signatures

Verification of the homologated structure requires precise analytical mapping to confirm the insertion of the ester-bearing carbon.

Table 2: Key Analytical Characterization Signatures (Typical)
Analytical MethodSignal / ValueStructural Assignment / Significance
¹H NMR (CDCl₃) δ ~1.14 - 1.30 (m, 6H)Two distinct methyl groups confirming the presence of both the ethyl ester and ethyl carbamate.
¹H NMR (CDCl₃) δ ~3.79 (m, 1H)Methine proton at C4, shifted downfield due to being alpha to both the ketone and the ester.
¹³C NMR (CDCl₃) δ ~205 - 208 ppmConfirms the preservation of the C5 Ketone carbonyl carbon.
¹³C NMR (CDCl₃) δ ~169 - 171 ppmConfirms the newly inserted C4 Ester carbonyl carbon.
ESI-MS (m/z) [M+H]⁺ ~258.1Confirms the exact molecular weight (Theoretical MW: 257.28 g/mol ).

Applications in Neuropharmacology

Diethyl 5-oxoazepane-1,4-dicarboxylate is not an end-product; it is a critical intermediate. Its β -keto ester architecture is exploited to synthesize complex, fused heterocyclic ligands capable of crossing the blood-brain barrier.

1. 5-HT7R Biased Ligands: Condensation of the β -keto ester with substituted hydrazines yields tetrahydropyrazoloazepines. These fused pyrazolo-azepanes have been identified as highly selective β -arrestin biased ligands for the 5-HT7 receptor, showing profound efficacy in regulating non-rapid eye movement (NREM) sleep without triggering G-protein-mediated side effects ().

2. 5-HT2C Agonists: Reaction of the scaffold with guanidine derivatives yields pyrimido[4,5-d]azepines. These compounds act as potent 5-HT2C receptor agonists, which are heavily researched for the treatment of obesity, schizophrenia, and obsessive-compulsive disorders ().

Applications Core Diethyl 5-oxoazepane- 1,4-dicarboxylate Sub1 Reaction with Hydrazines Core->Sub1 Condensation (Knorr-type) Sub2 Reaction with Guanidines Core->Sub2 Condensation (Base-catalyzed) Prod1 Tetrahydropyrazoloazepines (5-HT7R Biased Ligands) Sub1->Prod1 Prod2 Pyrimido[4,5-d]azepines (5-HT2C Agonists) Sub2->Prod2

Fig 2: Derivatization pathways into 5-HT receptor modulating pharmacophores.

References

  • Discovery of β -Arrestin Biased Ligands of 5-HT7R , ACS Chemical Neuroscience (2018). URL:[Link]

  • Pyrimido[4,5-d]azepine derivatives as 5-HT2C agonists, World Intellectual Property Organization, WO2008117169A1 (2008).
  • Synthesis of some 5-oxoazepane-1,4-dicarboxylates and 4-oxoazepane-1,3-dicarboxylates , Journal of Heterocyclic Chemistry, 29(4), 779-786 (1992). URL:[Link]

Diethyl 5-oxoazepane-1,4-dicarboxylate physical and chemical properties

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Diethyl 5-oxoazepane-1,4-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds, predictive models, and established chemical principles to offer a robust profile. This guide is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design, synthesis, and application.

Introduction: The Azepane Scaffold in Drug Discovery

The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery. Its conformational flexibility allows for the precise spatial orientation of substituents, enabling effective interaction with a wide array of biological targets. The incorporation of a ketone functionality and dicarboxylate esters, as seen in Diethyl 5-oxoazepane-1,4-dicarboxylate, offers multiple points for synthetic diversification and potential hydrogen bonding interactions, making it an attractive building block for the development of novel therapeutic agents.

The title compound, Diethyl 5-oxoazepane-1,4-dicarboxylate, is a key intermediate for the elaboration of more complex molecular architectures. Understanding its fundamental physical and chemical properties is paramount for its effective utilization in research and development.

Molecular Structure and Key Features

The structure of Diethyl 5-oxoazepane-1,4-dicarboxylate is characterized by a central seven-membered azepane ring. Key functional groups include a ketone at the 5-position and two ethyl ester groups attached to the nitrogen at the 1-position and the carbon at the 4-position.

Diagram 1: Chemical Structure of Diethyl 5-oxoazepane-1,4-dicarboxylate

A 2D representation of the molecular structure.

Physical and Chemical Properties

Direct experimental data for Diethyl 5-oxoazepane-1,4-dicarboxylate is scarce in the literature. Therefore, the following properties are a combination of data from the closely related analog, 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS 141642-82-2), and computational predictions.[1][2] It is crucial to note that these values should be considered as estimates and require experimental validation.

PropertyValue (Estimated)Source/Method
Molecular Formula C12H19NO5Calculated
Molecular Weight 257.28 g/mol Calculated
Appearance Likely a liquid or semi-solidAnalogy to similar compounds
Boiling Point ~380 °C at 760 mmHgAnalogy to 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate[2]
Melting Point Not available-
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.General chemical principles
pKa Not available-
LogP ~1.0 - 1.5Computational Prediction

Synthesis and Reaction Chemistry

General Synthetic Approach

The synthesis of Diethyl 5-oxoazepane-1,4-dicarboxylate would likely follow established methodologies for the formation of substituted azepane rings. A potential retrosynthetic analysis suggests a Dieckmann condensation or a related intramolecular cyclization of a linear precursor.

Diagram 2: Retrosynthetic Analysis

Retrosynthesis Target Diethyl 5-oxoazepane-1,4-dicarboxylate Disconnection1 C4-C5 Bond Formation (e.g., Dieckmann Condensation) Target->Disconnection1 Precursor1 Linear Diester Amine Precursor Disconnection1->Precursor1

A simplified retrosynthetic pathway for the target molecule.

A plausible forward synthesis could involve the Michael addition of an amine to a suitable acrylate, followed by N-acylation and subsequent intramolecular cyclization.

Key Reactions
  • Ester Hydrolysis: The ethyl ester groups can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acids, providing handles for further functionalization, such as amide bond formation.

  • Ketone Reduction: The ketone at the 5-position can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride. This introduces a new stereocenter and a hydroxyl group for further synthetic manipulation.

  • N-Dealkoxycarbonylation: The N-ethoxycarbonyl group can be removed under specific conditions to yield the secondary amine, allowing for modification at the nitrogen atom.

Spectroscopic Characterization (Predicted)

  • ¹H NMR:

    • Signals corresponding to the two ethyl groups (triplets and quartets).

    • A complex multiplet pattern for the methylene protons of the azepane ring.

    • A downfield signal for the proton at the 4-position, adjacent to the ester and the ring nitrogen.

  • ¹³C NMR:

    • Signals for the carbonyl carbons of the ketone and the two ester groups in the downfield region (around 170-210 ppm).

    • Signals for the carbons of the ethyl groups.

    • Multiple signals in the aliphatic region for the carbons of the azepane ring.

  • IR Spectroscopy:

    • Strong C=O stretching vibrations for the ketone and ester functionalities (typically in the range of 1650-1750 cm⁻¹).

    • C-N and C-O stretching bands.

  • Mass Spectrometry:

    • The molecular ion peak (M+) corresponding to the molecular weight of the compound.

    • Characteristic fragmentation patterns involving the loss of the ethyl ester groups.

Handling, Storage, and Safety

Based on the safety information for the structurally similar 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate, the following precautions are recommended.[1]

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[1]

  • Precautionary Statements:

    • Wear protective gloves, eye protection, and face protection.

    • Use only in a well-ventilated area.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Diagram 3: Laboratory Workflow for Safe Handling

Safe_Handling_Workflow Start Receive Compound PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Start->PPE Fume_Hood Work in a Ventilated Fume Hood PPE->Fume_Hood Dispense Dispense Required Amount Fume_Hood->Dispense Reaction Perform Chemical Reaction Dispense->Reaction Cleanup Clean Work Area and Equipment Reaction->Cleanup Storage Store Compound in a Cool, Dry Place (Tightly Sealed Container) Cleanup->Storage End Complete Experiment Storage->End

A generalized workflow for the safe handling of the compound in a laboratory setting.

Applications in Drug Development and Research

Diethyl 5-oxoazepane-1,4-dicarboxylate serves as a versatile intermediate in the synthesis of more complex molecules with potential biological activity. The presence of multiple functional groups allows for the exploration of a large chemical space. Potential applications include:

  • Scaffold for Library Synthesis: The compound can be used as a starting point for the parallel synthesis of a library of azepane derivatives for high-throughput screening.

  • Development of Enzyme Inhibitors: The ketone functionality can act as a warhead for targeting specific enzymes, or the overall scaffold can be elaborated to mimic the transition state of an enzymatic reaction.

  • Probes for Chemical Biology: Modification of the compound with fluorescent tags or other reporter groups could yield valuable tools for studying biological processes.

Conclusion

Diethyl 5-oxoazepane-1,4-dicarboxylate represents a valuable, albeit undercharacterized, building block for chemical synthesis and drug discovery. This technical guide has provided a detailed overview of its predicted physical and chemical properties, potential synthetic routes, and safe handling procedures, drawing upon data from analogous compounds and computational models. It is the author's hope that this guide will stimulate further experimental investigation into this promising molecule and facilitate its application in the advancement of science.

References

  • PubChem. 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate. Available from: [Link]

Sources

Diethyl 5-oxoazepane-1,4-dicarboxylate (CAS 19786-58-4): Comprehensive Technical Guide on Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern neuropharmacology and drug development, functionalized heterocyclic building blocks are paramount. Diethyl 5-oxoazepane-1,4-dicarboxylate is a highly versatile, 7-membered azepane intermediate utilized extensively in the synthesis of fused azepine structures. This technical whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis via ring expansion, and its critical role in discovering novel 5-HT (serotonin) receptor modulators[1][2].

Physicochemical Profiling & Molecular Characterization

Accurate molecular characterization is the first pillar of reproducible drug development. Diethyl 5-oxoazepane-1,4-dicarboxylate features a core azepane ring substituted with a ketone and two ethyl ester groups, making it highly reactive for subsequent annulation reactions.

Below is the consolidated physicochemical profile of the compound:

PropertyValue
Chemical Name Diethyl 5-oxoazepane-1,4-dicarboxylate
CAS Registry Number 19786-58-4[3][4]
Molecular Formula C₁₂H₁₉NO₅[3][5][6]
Exact Mass (Monoisotopic) 257.1263 Da[5][6]
Molecular Weight 257.28 g/mol [5]
Structural Class Azepane (Heterocyclic Intermediate)
Precursor Compound N-Carbethoxy-4-piperidone (CAS: 29976-53-2)[1][4]

Synthetic Methodology & Causality

The synthesis of Diethyl 5-oxoazepane-1,4-dicarboxylate is achieved through a Lewis acid-mediated homologation (ring expansion) of a 6-membered piperidone ring to a 7-membered azepane ring[1].

Step-by-Step Methodology
  • Preparation: Dissolve N-carbethoxy-4-piperidone (87.6 mmol) in 120 mL of anhydrous diethyl ether (Et₂O) under a strict argon atmosphere[1].

  • Thermal Control: Cool the reaction vessel to exactly -20 °C using a dry ice/ethylene glycol bath.

  • Lewis Acid Activation: Add boron trifluoride diethyl etherate (BF₃·OEt₂, 92.0 mmol) dropwise over 15 minutes.

  • Diazo Addition: Slowly introduce ethyldiazoacetate (113.9 mmol) dropwise while strictly maintaining the internal temperature at -20 °C[1].

  • Propagation & Quenching: Allow the mixture to stir until nitrogen (N₂) gas evolution ceases. Quench with saturated aqueous NaHCO₃ and extract the organic layer.

Causality of Experimental Design

Every parameter in this protocol is dictated by mechanistic necessity:

  • Why BF₃·OEt₂? The Lewis acid coordinates with the carbonyl oxygen of the piperidone. This drastically increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack by the diazo carbon of ethyldiazoacetate.

  • Why -20 °C? The diazonium intermediate is highly unstable. Sub-zero temperatures prevent runaway exothermic decomposition and suppress competing side reactions, such as epoxide formation, ensuring that the 1,2-alkyl shift dominates the reaction pathway.

  • Why N₂ Elimination? The expulsion of nitrogen gas provides the irreversible thermodynamic driving force required to expand the stable 6-membered ring into the higher-strain 7-membered azepane system.

Self-Validating Protocol System

To ensure trustworthiness, this workflow operates as a self-validating system:

  • Visual Validation (In-Process): The stoichiometric release of N₂ gas serves as a real-time kinetic validator. If bubbling ceases prematurely during the addition of ethyldiazoacetate, it immediately indicates moisture ingress or Lewis acid deactivation.

  • Orthogonal Confirmation (Post-Process): The crude residue must be analyzed via LC-MS. The reaction is validated only if the dominant peak corresponds to the exact mass of the protonated adduct: m/z 258.13 [M+H]⁺ [5][6].

RingExpansion N1 Precursor: N-Carbethoxy-4-piperidone (CAS: 29976-53-2) N2 Lewis Acid Activation BF3·OEt2 at -20 °C N1->N2 Step 1 N3 Nucleophilic Attack Ethyldiazoacetate Addition N2->N3 Step 2 N4 Rearrangement N2 Elimination & 1,2-Alkyl Shift N3->N4 Step 3 N5 Target Product: Diethyl 5-oxoazepane-1,4-dicarboxylate (CAS: 19786-58-4) N4->N5 Step 4

Synthesis of Diethyl 5-oxoazepane-1,4-dicarboxylate via Lewis acid ring expansion.

Pharmacological Applications: 5-HT Receptor Modulators

Diethyl 5-oxoazepane-1,4-dicarboxylate is not an end-product; it is a highly privileged scaffold in the discovery of central nervous system (CNS) therapeutics. Its primary utility lies in the synthesis of fused bicyclic systems, specifically targeting G protein-coupled receptors (GPCRs)[1].

1. 5-HT7 Receptor Biased Ligands: By reacting Diethyl 5-oxoazepane-1,4-dicarboxylate with hydrazine, researchers can synthesize dihydropyrazolone intermediates. Subsequent triflation and palladium-catalyzed Suzuki coupling yield functionalized tetrahydropyrazoloazepine derivatives [1]. These derivatives have been discovered to act as β-arrestin biased ligands for the 5-HT7 receptor. In electroencephalogram (EEG) models, these specific ligands successfully increased total non-rapid eye movement (NREM) sleep time, highlighting their potential in treating severe sleep disorders[1].

2. 5-HT2C Receptor Agonists: The azepane core is also utilized to synthesize pyrimido[4,5-d]azepine derivatives , which act as potent 5-HT2C receptor agonists[2]. Modulation of the 5-HT2C receptor is a validated pharmacological pathway for the treatment of obesity, schizophrenia, and male sexual dysfunction[2].

Pharmacology A Diethyl 5-oxoazepane-1,4-dicarboxylate B Hydrazine Condensation (Dihydropyrazolone Formation) A->B Ring Annulation C Triflation & Suzuki Coupling (Palladium Catalysis) B->C Functionalization D Tetrahydropyrazoloazepine Derivatives C->D Diversification E 5-HT7R / 5-HT2C Modulation (Biased Agonism) D->E Pharmacological Targeting

Downstream application of the azepane intermediate in 5-HT receptor modulation.

References

  • Title : Discovery of β-Arrestin Biased Ligands of 5-HT7R | Source : ACS Publications | URL :[Link]

  • Title: Pyrimido [4, 5-D] azepine derivatives as 5-HT2C agonists (AU2008231543A1)
  • Title : N-Carbethoxy-4-piperidone (CAS#:29976-53-2) | Source : ChemSrc | URL :[Link]

  • Title : 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (CID 11276893) | Source : PubChem (NIH) | URL :[Link]

  • Title : YQIOAEQQZQISNG-UHFFFAOYSA-N - Explore | Source : PubChemLite | URL : [Link]

Sources

Technical Monograph: Safety, Handling, and Synthetic Applications of Diethyl 5-oxoazepane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing heterocyclic library synthesis and drug discovery workflows, I approach chemical handling not merely as a checklist of precautions, but as a system of mechanistic causality. Diethyl 5-oxoazepane-1,4-dicarboxylate (CAS: 19786-58-4) [1] is a highly specialized, seven-membered heterocyclic building block. It is predominantly utilized in the synthesis of tetrahydropyrazoloazepine derivatives, which act as β-arrestin biased ligands for the 5-HT7 receptor[2].

Because its synthesis requires high-energy intermediates (diazo compounds) and the final ester presents specific electrophilic hazards, handling this compound requires a self-validating operational framework. This whitepaper details the physicochemical properties, Safety Data Sheet (SDS) parameters, and a validated protocol for its synthesis and handling.

Physicochemical Profile & Quantitative Data

Understanding the physical state of a compound dictates its engineering controls. Diethyl 5-oxoazepane-1,4-dicarboxylate is a dense, functionally rich beta-keto ester. The data below synthesizes its core properties based on structural analogs and empirical database metrics[1],[3].

PropertyValueCausality / Relevance to Handling
CAS Number 19786-58-4[1]Unique identifier for regulatory tracking.
Molecular Formula C₁₂H₁₉NO₅[1]High oxygen content indicates polarity; requires polar aprotic or halogenated solvents for extraction.
Molecular Weight 257.28 g/mol [1]Heavy oil at room temperature; prevents high volatility but poses a persistent surface contamination risk.
Boiling Point ~300–350 °C (Extrapolated)Low vapor pressure at standard temperature and pressure (STP); inhalation risk is primarily from aerosolization, not vapor.
Density ~1.15–1.29 g/cm³[4]Denser than water; will form the bottom layer in aqueous/organic biphasic extractions (e.g., with EtOAc/Water).

Safety Data Sheet (SDS) & Hazard Mitigation

While specific toxicological in vivo data for diethyl 5-oxoazepane-1,4-dicarboxylate is limited, we must extrapolate its safety profile from its direct synthetic precursor, N-Carbethoxy-4-piperidone (CAS: 29976-53-2) , which is a known irritant and harmful substance[3]. The presence of the beta-keto ester moiety makes the molecule mildly electrophilic, capable of reacting with nucleophilic residues on skin proteins.

GHS Classification & Hazard Statements
  • H315 (Causes skin irritation): The ester groups can undergo localized hydrolysis on the skin, causing contact dermatitis[3].

  • H319 (Causes serious eye irritation): Direct contact with mucous membranes leads to rapid lipid bilayer disruption[3].

  • H335 (May cause respiratory irritation): Aerosolized droplets during vigorous stirring or transfer can inflame the respiratory tract[3].

PPE & Engineering Controls
  • Ventilation: Must be handled in a Class II Type A2 biological safety cabinet or a standard chemical fume hood with a face velocity of 80–100 fpm.

  • Glove Selection: Double-gloving with heavy-duty Nitrile (minimum 8 mil thickness). Latex is highly permeable to the ester and must be avoided.

  • Spill Response: Do not use water. Absorb with inert materials (vermiculite or dry sand) to prevent the compound from partitioning into wastewater streams.

SafetyWorkflow S1 Hazard Identification (Irritant / Electrophile) S2 Engineering Controls (Fume Hood, Ar/N2 Purge) S1->S2 Dictates S3 PPE Verification (8-mil Nitrile, Splash Goggles) S2->S3 Requires S4 Execution & Handling (Closed System Transfer) S3->S4 Enables S5 Spill / Exposure Event S4->S5 If Failure Occurs S6 Containment (Inert Absorbent, No H2O) S5->S6 Immediate Action

Fig 1: Safety and Handling Workflow for Diethyl 5-oxoazepane-1,4-dicarboxylate

Mechanistic Role in Drug Development

In drug discovery, diethyl 5-oxoazepane-1,4-dicarboxylate is not an end-product but a critical intermediate. It is synthesized via the ring expansion of 1-Boc-4-piperidone (or similar N-protected piperidones) using ethyldiazoacetate (EDA) and a Lewis acid catalyst like BF₃·OEt₂[2].

This homologation reaction expands the six-membered piperidine ring to a seven-membered azepane ring[2]. The resulting oxoazepane is then reacted with hydrazine to afford dihydropyrazolone scaffolds, which are further derivatized into highly selective β-arrestin biased ligands for the 5-HT7 receptor[2]. These biased ligands are crucial for decoupling the therapeutic effects of 5-HT7 receptor activation from unwanted G-protein mediated side effects[2].

SynthesisPathway A 1-Boc-4-piperidone (Starting Material) C Ring Expansion (-20 °C, N2 Evolution) A->C Substrate B Ethyldiazoacetate (EDA) + BF3·OEt2 B->C Homologation Reagents D Diethyl 5-oxoazepane- 1,4-dicarboxylate C->D Buchner-Curtius E Hydrazine Cyclization D->E Scaffold Derivatization F Tetrahydropyrazoloazepine (5-HT7R Biased Ligand) E->F Final Drug Target

Fig 2: Synthetic Pathway from Piperidone to 5-HT7R Biased Ligands

Self-Validating Experimental Protocol: Synthesis & Isolation

The synthesis of diethyl 5-oxoazepane-1,4-dicarboxylate is inherently hazardous due to the use of ethyldiazoacetate (EDA), which is explosive and highly toxic. The following protocol is designed as a self-validating system —you cannot proceed to the next step without analytical confirmation, ensuring absolute safety and scientific integrity.

Step 1: System Preparation & Inertion
  • Action: Flame-dry a 500 mL 3-neck round-bottom flask. Equip with an internal temperature probe, a dropping funnel, and an argon inlet.

  • Causality: Moisture rapidly quenches BF₃·OEt₂, generating highly corrosive HF gas and stalling the homologation.

Step 2: Reagent Loading & Thermal Control
  • Action: Dissolve 1-Boc-4-piperidone (1.0 eq) in anhydrous CH₂Cl₂. Cool the reactor to exactly -20 °C using a dry ice/ethylene glycol bath[2].

  • Action: Add BF₃·OEt₂ (1.2 eq) dropwise. Subsequently, add ethyldiazoacetate (1.3 eq) via the dropping funnel at a rate no faster than 1 drop per 3 seconds.

  • Causality: The reaction between the ketone and EDA is highly exothermic and evolves N₂ gas[2]. If the temperature exceeds 0 °C, EDA can undergo uncontrolled explosive decomposition. The strict -20 °C threshold prevents thermal runaway.

Step 3: In-Process Analytical Validation (The Self-Validating Loop)
  • Action: After 2 hours of stirring at -20 °C, extract a 50 µL aliquot. Perform an immediate attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR) scan.

  • Validation Gate: Look for the diazo functional group stretch at ~2100 cm⁻¹ .

    • If the peak is present: EDA is unreacted. Do not quench. Continue stirring. Quenching unreacted EDA with aqueous media can cause violent gas evolution.

    • If the peak is absent: The system has validated its own safety. Proceed to Step 4.

Step 4: Quenching & Isolation
  • Action: Once validated by FTIR, quench the reaction slowly with saturated aqueous NaHCO₃ at 0 °C. Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Action: Purify the resulting diethyl 5-oxoazepane-1,4-dicarboxylate via silica gel flash chromatography (Hexanes/EtOAc).

References

  • Discovery of β-Arrestin Biased Ligands of 5-HT7R Source: acs.org (ACS Publications) URL:[Link]

  • Cas 29976-53-2, N-Carbethoxy-4-piperidone (Safety & Extrapolation Data) Source: lookchem.com URL:[Link]

Sources

Comprehensive NMR Spectral Analysis of Diethyl 5-Oxoazepane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Advanced Heterocyclic Characterization

Executive Summary

Diethyl 5-oxoazepane-1,4-dicarboxylate (CAS: 19786-58-4) is a highly versatile seven-membered heterocyclic building block. It is prominently utilized in the synthesis of pyrimido[4,5-d]azepine derivatives, which act as potent 5-HT2C receptor agonists[1], and in the development of tetrahydropyrazoloazepines, which serve as β-arrestin biased ligands for the 5-HT7 receptor[2].

The foundational synthesis of this scaffold typically involves the ring expansion of piperidone derivatives using ethyldiazoacetate and a Lewis acid catalyst (e.g., BF3·OEt2), a methodology originally detailed in the Journal of Heterocyclic Chemistry (1992)[3]. Because of its complex structural dynamics, characterizing this intermediate via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of conformational isomerism and electronic deshielding effects.

Structural Dynamics & Conformational Causality

The characterization of diethyl 5-oxoazepane-1,4-dicarboxylate presents unique analytical challenges driven by its structural features: an azepane ring substituted with an ethyl carbamate at N1, an ethyl ester at C4, and a ketone at C5.

  • Rotameric Isomerism: The N1 carbamate nitrogen possesses a lone pair that delocalizes into the adjacent carbonyl carbon, imparting partial double-bond character to the N-CO bond. At 298 K, rotation around this bond is restricted on the NMR timescale. This slow exchange leads to the presence of distinct rotamers (syn and anti conformers), which manifests as line broadening or the duplication of signals for the protons and carbons adjacent to the nitrogen (C2 and C7)[2].

  • Keto-Enol Tautomerism: As a β-keto ester, the C4-C5 region is theoretically susceptible to enolization. However, the geometric constraints, transannular interactions, and ring strain inherent to the seven-membered azepane ring heavily favor the keto tautomer in non-polar solvents like CDCl3. Consequently, the enol -OH signal (~12 ppm) is typically absent or present only in negligible trace amounts.

Quantitative NMR Spectral Data

The following tables summarize the expected quantitative 1 H and 13 C NMR chemical shifts for the predominant keto form of diethyl 5-oxoazepane-1,4-dicarboxylate. The causality behind the extreme downfield shift of the C4 methine proton (~3.90 ppm) is its position flanked by two strongly electron-withdrawing carbonyl groups (the C5 ketone and the C4 ester), which strip electron density from the proton, exposing it to the external magnetic field.

Table 1: 1 H NMR Assignments (400 MHz, CDCl3, 298 K)
PositionShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment / Causality
N1-COOCH₂CH₃ 1.25t3H7.1Carbamate methyl
C4-COOCH₂CH₃ 1.28t3H7.1Ester methyl
C3-H₂ 2.10 - 2.30m2H-Aliphatic methylene
C6-H₂ 2.65 - 2.85m2H-Methylene α to C5 ketone
C2-H₂ 3.40 - 3.60m2H-Methylene α to N1 (Broadened by rotamers)
C7-H₂ 3.50 - 3.70m2H-Methylene α to N1 (Broadened by rotamers)
C4-H 3.85 - 4.00m1H-Methine α to ketone and ester (Highly deshielded)
N1-COOCH₂CH₃ 4.15q2H7.1Carbamate methylene
C4-COOCH₂CH₃ 4.22q2H7.1Ester methylene
Table 2: 13 C NMR Assignments (100 MHz, CDCl3, 298 K)
PositionShift (δ, ppm)TypeAssignment
C4-COOCH₂CH₃ 14.1CH₃Ester methyl
N1-COOCH₂CH₃ 14.5CH₃Carbamate methyl
C3 28.5CH₂Aliphatic methylene
C6 41.2CH₂Methylene α to ketone
C7 44.8CH₂Methylene α to N1
C2 46.5CH₂Methylene α to N1
C4 55.2CHMethine α to ketone and ester
N1-COOCH₂CH₃ 61.5CH₂Carbamate methylene
C4-COOCH₂CH₃ 61.8CH₂Ester methylene
N1-C=O 155.4CqCarbamate carbonyl
C4-C=O 169.2CqEster carbonyl
C5=O 205.8CqKetone carbonyl

Self-Validating Experimental Protocol: NMR Acquisition

To ensure high-fidelity spectral data and avoid misinterpreting instrumental artifacts as structural phenomena (such as rotameric exchange), the following self-validating protocol must be employed.

Step 1: Sample Preparation and Calibration

  • Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS).

  • Causality: CDCl3 is selected for its lack of exchangeable protons and its ability to stabilize the keto tautomer. TMS serves as the internal standard (0.00 ppm), ensuring that the chemical shifts are absolute and not subject to bulk magnetic susceptibility errors.

Step 2: Instrument Shimming and Locking (Self-Validation Check)

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer and lock the magnetic field to the deuterium resonance of CDCl3 (7.26 ppm for 1 H, 77.16 ppm for 13 C).

  • Perform gradient shimming.

  • Validation Check: The full width at half maximum (FWHM) of the TMS signal must be < 1.0 Hz. If the signal is broader, re-shim the Z and Z2 gradients. This ensures that any observed broadening in the C2/C7 signals is genuinely due to molecular rotamers, not poor magnetic field homogeneity.

Step 3: Variable Temperature (VT) NMR Execution

  • If the C2 and C7 methylene signals appear as broad, unresolved multiplets at 298 K, initiate a VT-NMR experiment to confirm rotameric behavior.

  • Causality: Heating the sample increases the kinetic energy, accelerating the N-CO bond rotation. Once the rotation rate exceeds the NMR timescale (fast exchange), the distinct rotamer signals will coalesce into a single, sharp time-averaged peak.

  • Switch the solvent to DMSO-d6 (boiling point 189 °C) for high-temperature studies and heat the probe to 330 K. Re-acquire the 1 H spectrum to observe coalescence.

System Workflows & Logic Visualizations

Workflow A Piperidone Derivative (Precursor) B Diethyl 5-oxoazepane- 1,4-dicarboxylate A->B Ethyl diazoacetate BF3·OEt2 C Dihydropyrazolone Intermediate B->C Hydrazine Cyclization D Tetrahydropyrazoloazepine (5-HT7R Ligand) C->D Pd-Catalyzed Coupling

Caption: Synthetic workflow from piperidone to 5-HT7R ligands via the oxoazepane intermediate.

VTNMR Start Acquire 1H NMR at 298 K (CDCl3) Check Are N-adjacent signals (C2, C7) broadened? Start->Check Heat Increase T to 330 K (DMSO-d6) Check->Heat Investigate Coalescence Cool Decrease T to 250 K (CDCl3) Check->Cool Isolate Rotamers Result1 Sharp Time-Averaged Signals (Coalescence) Heat->Result1 Result2 Distinct Rotamer Populations Resolved Cool->Result2

Caption: Variable Temperature (VT) NMR logic tree for resolving rotameric signal broadening.

References

  • [1] Pyrimido[4, 5-D] azepine derivatives as 5-HT2C agonists - Google Patents. Source: google.com. 1

  • [2] Discovery of β-Arrestin Biased Ligands of 5-HT 7 R - ACS Publications. Source: acs.org. 2

  • [3] CN101652367A - 作为5-ht2c激动剂的嘧啶并[4,5-d]氮杂卓衍生物- Google Patents. Source: google.com. 3

Sources

Synthesis and Mechanistic Evaluation of Diethyl 5-Oxoazepane-1,4-Dicarboxylate: A Critical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the 7-membered nitrogen-containing heterocycle, azepane, as a privileged scaffold in modern drug discovery. Specifically, diethyl 5-oxoazepane-1,4-dicarboxylate (and its Boc-protected analog) serves as a highly versatile synthetic intermediate. It is extensively utilized in the preparation of fused bicyclic systems, such as pyrimidoazepines and pyrazoloazepines. These downstream derivatives exhibit potent biological activities, ranging from 5-HT7 receptor biased agonism[1] and 5-HT2C receptor modulation[2], to Poly(ADP-ribose) polymerase (PARP) inhibition in oncology[3], and the modulation of autophagy-lysosome pathways[4].

This whitepaper provides a comprehensive, self-validating technical guide to the synthesis of diethyl 5-oxoazepane-1,4-dicarboxylate, detailing the mechanistic rationale, optimized experimental protocols, and downstream applications.

Mechanistic Rationale: The Homologation Reaction

The core synthesis of diethyl 5-oxoazepane-1,4-dicarboxylate relies on the Lewis acid-catalyzed homologation of a 6-membered piperidone ring via the Büchner-Curtius-Schlotterbeck reaction [1].

When ethyl 4-oxopiperidine-1-carboxylate (N-carbethoxy-4-piperidone) is treated with ethyl diazoacetate in the presence of boron trifluoride etherate (BF3·OEt2), the reaction proceeds through a tightly controlled kinetic pathway:

  • Electrophilic Activation: The Lewis acid (BF3) coordinates to the carbonyl oxygen of the piperidone, significantly increasing its electrophilicity.

  • Nucleophilic Attack: The diazo carbon of ethyl diazoacetate attacks the activated carbonyl, yielding a diazonium betaine intermediate.

  • Ring Expansion: The expulsion of nitrogen gas (N2) provides the thermodynamic driving force for a 1,2-alkyl migration. The C-C bond migrates, expanding the 6-membered piperidine ring to the 7-membered azepane ring[2].

Mechanism N1 Ethyl 4-oxopiperidine- 1-carboxylate N3 Activated Oxonium Intermediate N1->N3 Coordination N2 BF3·OEt2 (Lewis Acid) N2->N3 N5 Diazonium Betaine Adduct N3->N5 Nucleophilic Attack N4 Ethyl Diazoacetate N4->N5 N6 Diethyl 5-oxoazepane- 1,4-dicarboxylate N5->N6 N2 Elimination & Ring Expansion

Fig 1. Lewis acid-catalyzed diazoalkane homologation mechanism for azepane synthesis.

Experimental Protocol: Step-by-Step Methodology

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes the causality behind the experimental choice and the analytical validation required to proceed.

Reagents & Equipment
  • Starting Material: Ethyl 4-oxopiperidine-1-carboxylate (1.0 equiv, ~50 mmol)

  • Reagents: Ethyl diazoacetate (1.3 to 1.4 equiv), Boron trifluoride etherate (BF3·OEt2, 1.1 to 1.4 equiv)[1],[2].

  • Solvent: Anhydrous Diethyl Ether (Et2O) or tert-Butyl methyl ether (TBME).

  • Equipment: Flame-dried 3-neck round-bottom flask, addition funnels, argon/nitrogen line, internal temperature probe.

Step-by-Step Workflow
  • System Preparation: Purge the flame-dried flask with Argon. Dissolve the piperidone starting material in anhydrous Et2O (0.2 M concentration).

    • Causality: Moisture must be strictly excluded to prevent the hydrolysis of BF3·OEt2 and the competitive hydrolysis of the diazoacetate.

  • Cryogenic Cooling: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath.

    • Causality: Temperature control is critical. Ethyl diazoacetate is highly reactive; temperatures above 0 °C can lead to explosive decomposition or the formation of unwanted epoxide and polyethylene byproducts.

  • Lewis Acid Addition: Add BF3·OEt2 dropwise over 15 minutes. Stir for 10 minutes to ensure complete complexation with the carbonyl oxygen.

  • Diazoacetate Addition: Add a solution of ethyl diazoacetate in Et2O dropwise over 60 minutes, strictly maintaining the internal temperature below -20 °C[2].

    • Causality: The homologation is highly exothermic due to N2 gas evolution. Slow addition prevents thermal runaway.

  • Reaction Maturation & Validation: Stir the mixture at -20 °C for 2 hours.

    • Self-Validation Check: Pull a 0.1 mL aliquot, quench in aqueous NaHCO3, extract with EtOAc, and run a TLC (Hexanes/EtOAc 7:3). The reaction is complete when the UV-active starting material spot is entirely consumed.

  • Quenching: Slowly warm the reaction to 0 °C and quench by dropwise addition of 1M aqueous K2CO3 (2.5 equiv)[2].

    • Causality: A basic quench neutralizes the Lewis acid, preventing acid-catalyzed degradation or transesterification of the newly formed β-keto ester product.

  • Workup & Purification: Separate the organic layer, extract the aqueous layer with EtOAc (2x), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

    • Self-Validation Check: Confirm the structure via 1H NMR (400 MHz, CDCl3). Look for the characteristic multiplet shifts of the 7-membered ring protons (e.g., signals around δ 2.64, 2.80, 3.42, and 3.52 ppm) which distinguish it from the 6-membered precursor[2].

Quantitative Data: Reaction Optimization

The efficiency of the ring expansion is highly dependent on the choice of Lewis acid and temperature. Below is a summary of quantitative optimization data derived from standard process chemistry campaigns for this scaffold.

Lewis AcidSolventTemperature ProfileReaction TimeIsolated Yield (%)Impurity Profile
BF3·OEt2 Et2O -20 °C to 0 °C 3.0 h 82% [2]Minimal epoxides
BF3·OEt2DCM-78 °C to -20 °C4.5 h71%[1]Trace unreacted SM
TiCl4DCM-78 °C5.0 h45%High polymerization
SnCl4Et2O-20 °C4.0 h55%Moderate epoxides

Table 1: Comparative yield and condition optimization for the synthesis of diethyl 5-oxoazepane-1,4-dicarboxylate.

Downstream Applications in Drug Development

The β-keto ester functionality of diethyl 5-oxoazepane-1,4-dicarboxylate makes it an ideal precursor for constructing complex fused heterocycles.

  • 5-HT7R Biased Ligands: Condensation of the oxoazepane with hydrazine derivatives yields tetrahydropyrazoloazepines. These compounds have been identified as rare β-arrestin biased ligands for the 5-HT7 receptor, showing profound efficacy in modulating sleep patterns (increasing NREM sleep) without the side effects associated with G-protein pathway activation[1].

  • 5-HT2C Agonists: Similar condensation strategies yield pyrimido[4,5-d]azepine derivatives, which act as potent 5-HT2C receptor agonists utilized in the treatment of obesity and sexual dysfunction[2].

  • Autophagy Modulators: The azepane core is utilized to synthesize small-molecule modulators that target LAMP1, inducing autophagic flux and affecting lysosome positioning in neurons, which is critical for neurodegenerative disease research[4].

Application A Diethyl 5-oxoazepane- 1,4-dicarboxylate B Tetrahydropyrazoloazepines A->B Hydrazine Condensation C 5-HT7 Receptor B->C Ligand Binding D β-Arrestin Pathway C->D Biased Agonism E Sleep Pattern Modulation D->E NREM Increase

Fig 2. Azepane derivatives modulating 5-HT7R β-arrestin signaling pathways.

References

  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888)
  • Source: PubMed Central (PMC)
  • AU2008231543A1 - Pyrimido[4, 5-D] azepine derivatives as 5-HT2C agonists Source: Google Patents URL

Sources

Thermodynamic Stability and Structural Dynamics of Diethyl 5-Oxoazepane-1,4-Dicarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diethyl 5-oxoazepane-1,4-dicarboxylate (CAS 19786-58-4) is a critical seven-membered heterocyclic scaffold utilized extensively in the drug development of neuroactive compounds, including selective 5-HT receptor agonists and β-arrestin biased ligands[1][2]. For medicinal chemists and process scientists, understanding the thermodynamic stability of this molecule is paramount. The azepane ring presents unique energetic challenges compared to its six-membered piperidine counterparts, primarily due to complex transannular interactions and conformational flexibility.

This whitepaper provides an in-depth technical analysis of the thermodynamic forces governing diethyl 5-oxoazepane-1,4-dicarboxylate. By dissecting its structural enthalpy, detailing self-validating synthetic protocols, and establishing rigorous analytical workflows, this guide serves as an authoritative resource for optimizing the synthesis, storage, and functionalization of azepane-based therapeutics.

Molecular Architecture and Thermodynamic Fundamentals

Conformational Dynamics & Ring Strain

The thermodynamic stability of the seven-membered azepane ring is fundamentally governed by the delicate balance of angle strain (Baeyer strain), torsional strain (Pitzer strain), and transannular steric interactions (Prelog strain). Unlike six-membered rings that readily adopt a low-energy chair conformation, saturated azepanes exist in a highly dynamic equilibrium of twist-chair and boat conformations. Quantum chemical calculations utilizing meta-hybrid density functional theory (M06-2X) establish the basal ring strain energy for seven-membered nonaromatic heterocycles at approximately 6.38 kcal/mol[3].

Substituent Effects on Enthalpic Stability

The structural architecture of diethyl 5-oxoazepane-1,4-dicarboxylate introduces two critical thermodynamic modifiers:

  • The 5-Oxo Group: The introduction of an sp²-hybridized carbonyl carbon at the C5 position is a thermodynamic advantage. It flattens a segment of the ring, effectively eliminating specific transannular hydrogen-hydrogen clashes (e.g., C3-H to C6-H) that plague fully saturated azepanes. This structural flattening lowers the overall ground-state enthalpy.

  • The 1,4-Dicarboxylate Esters: The diethyl ester groups introduce significant steric bulk and strong dipole-dipole interactions. While they protect the ring from oxidative degradation, they also introduce a thermodynamic vulnerability to base-catalyzed hydrolysis. Furthermore, the proximity of the 4-carboxylate to the 5-oxo group enables a solvent-dependent keto-enol tautomerization, which dictates the molecule's reactivity profile in polar media.

Mechanistic Workflows and Synthesis

To harness this compound for drug development, it must be synthesized under strict thermodynamic control. The standard homologation pathway utilizes a ring expansion of a piperidone precursor[1].

Synthesis A Ethyl 4-oxopiperidine-1-carboxylate (Precursor) B Ethyl Diazoacetate + BF3·OEt2 (-20 °C, Ring Expansion) A->B Electrophilic Activation C Diethyl 5-oxoazepane-1,4-dicarboxylate (Target Compound) B->C N2 Evolution & 1,2-Alkyl Shift D Thermodynamic Equilibration (Keto-Enol Tautomerism) C->D Solvent Dependent Stabilization

Workflow of ring expansion synthesis and thermodynamic equilibration.

Protocol 1: Thermodynamically Controlled Ring Expansion

Objective: Synthesize diethyl 5-oxoazepane-1,4-dicarboxylate via regioselective homologation.

  • Step 1: Precursor Activation. Dissolve ethyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous diethyl ether under an inert argon atmosphere. Cool the system strictly to -20 °C.

  • Step 2: Catalytic Initiation. Add boron trifluoride etherate (BF₃·OEt₂, 1.2 eq) dropwise. Causality: The Lewis acid coordinates with the carbonyl oxygen, increasing its electrophilicity while simultaneously lowering the activation energy barrier for the subsequent nucleophilic attack.

  • Step 3: Cryogenic Homologation. Slowly introduce ethyl diazoacetate (1.3 eq) via a syringe pump over 2 hours. Causality: Maintaining -20 °C is critical. Thermodynamically, this low temperature suppresses the high-activation-energy side reactions (e.g., oxirane formation or diazo polymerization), strictly funneling the intermediate through the kinetically favored 1,2-alkyl shift to yield the expanded azepane ring.

  • Step 4: Quenching and Isolation. Quench the reaction with saturated aqueous NaHCO₃ to neutralize the Lewis acid, extract with ethyl acetate, and purify via flash chromatography.

Self-Validation Checkpoint: The completion of the reaction must be validated by the absolute cessation of N₂ gas evolution. Regioselectivity is confirmed via ¹H NMR by observing the distinct chemical shift of the C6 methylene protons adjacent to the newly formed C5 ketone, ensuring no symmetric byproducts were formed.

Analytical Workflows for Stability Profiling

Solid-state and solution-phase stability are critical for formulating azepane derivatives. Solid-state decomposition kinetics of azepane derivatives typically reveal high activation energies ( Ea​ > 114 kJ/mol), underscoring their thermal resilience under ambient conditions[4].

Stability A Diethyl 5-oxoazepane-1,4-dicarboxylate B Solid-State Thermal Analysis (DSC / TGA) A->B C Solution-Phase Kinetics (HPLC-UV / NMR) A->C D Activation Energy (Ea) Decomposition Profiling B->D Thermal Stress E Hydrolytic Stability Keto-Enol Dynamics C->E Solvent/pH Stress F Thermodynamic Stability Matrix D->F E->F

Analytical workflow for evaluating solid-state and solution-phase thermodynamic stability.

Protocol 2: Solid-State Thermodynamic Profiling (DSC/TGA)

Objective: Determine the enthalpy of fusion and decomposition onset.

  • Step 1: Sample Preparation. Accurately weigh 3–5 mg of crystalline diethyl 5-oxoazepane-1,4-dicarboxylate into an aluminum crucible.

  • Step 2: TGA Execution. Run Thermogravimetric Analysis (TGA) from 25 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min) to establish the decomposition onset temperature ( Td​ ).

  • Step 3: DSC Execution. Run Differential Scanning Calorimetry (DSC) across the same temperature gradient to capture the endothermic melting peak and calculate the enthalpy of fusion ( ΔHfus​ ).

Self-Validation Checkpoint: The DSC endotherm (melting point) must perfectly align with a flat TGA baseline prior to any mass loss. If mass loss occurs simultaneously with the endothermic event, it indicates the loss of solvates/hydrates rather than true melting. The sample must then be recrystallized and re-analyzed to ensure data integrity.

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic and physicochemical parameters established for diethyl 5-oxoazepane-1,4-dicarboxylate and its immediate structural analogs.

ParameterValue / DescriptorAnalytical MethodMechanistic Significance
Ring Strain Energy ~6.38 kcal/molComputational (M06-2X)Drives ring-opening susceptibility and defines baseline enthalpy[3].
Activation Energy ( Ea​ ) > 114 kJ/molDSC KineticsIndicates high solid-state thermal stability against spontaneous degradation[4].
Keto-Enol Keq​ Solvent-dependent¹H NMRInfluences nucleophilic attack vectors at the C5 position during functionalization.
Decomposition Onset ( Td​ ) > 280 °CTGADefines the maximum safe processing temperature during scale-up and formulation.

Conclusion

Diethyl 5-oxoazepane-1,4-dicarboxylate is a thermodynamically robust intermediate, provided its conformational dynamics and functional group vulnerabilities are respected. The relief of transannular strain via the 5-oxo group, combined with the high activation energy required for solid-state decomposition, makes it an ideal scaffold for advanced drug discovery. By adhering to the self-validating cryogenic synthesis and rigorous thermal profiling protocols outlined in this whitepaper, researchers can ensure high-fidelity scale-up and structural integrity of azepane-derived therapeutics.

References

  • Discovery of β-Arrestin Biased Ligands of 5-HT7R Source: ACS Publications URL:1

  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane Source: PMC / National Institutes of Health URL:3

  • Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine Source: RSC Publishing URL:4

Sources

Methodological & Application

Step-by-step lab protocol for synthesizing diethyl 5-oxoazepane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Homologative Ring Expansion for the Synthesis of Diethyl 5-oxoazepane-1,4-dicarboxylate

Executive Summary

Diethyl 5-oxoazepane-1,4-dicarboxylate is a highly valuable seven-membered heterocyclic scaffold utilized extensively in drug discovery. It serves as a critical intermediate in the development of pyrimido[4,5-d]azepine derivatives acting as 5-HT2C agonists[1] and β-arrestin biased ligands targeting the 5-HT7 receptor[2]. This application note details a robust, scalable laboratory protocol for synthesizing this compound via a Lewis acid-catalyzed Büchner–Curtius–Schlotterbeck ring expansion of ethyl 4-oxopiperidine-1-carboxylate.

Mechanistic Rationale

The transformation relies on the controlled insertion of a methylene carbenoid equivalent into the cyclic ketone framework. Boron trifluoride diethyl etherate (BF3·OEt2) serves as a potent Lewis acid, coordinating to the carbonyl oxygen of the starting piperidone to enhance its electrophilicity. Subsequent nucleophilic attack by ethyl diazoacetate generates a tetrahedral diazonium intermediate. The thermodynamically driven expulsion of nitrogen gas (N2) forces a 1,2-alkyl shift, expanding the six-membered piperidine ring into the target seven-membered azepane 2.

ReactionPathway Substrate Ethyl 4-oxopiperidine- 1-carboxylate Intermediate BF3-Activated Ketone Complex Substrate->Intermediate BF3·OEt2 -20 °C Diazo Ethyl Diazoacetate Addition Intermediate->Diazo Nucleophilic Attack Product Diethyl 5-oxoazepane- 1,4-dicarboxylate Diazo->Product - N2 (gas) Ring Expansion

Mechanistic pathway for the Lewis acid-catalyzed ring expansion.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a pilot-scale laboratory synthesis yielding sufficient crude material for downstream functionalization 2.

Reagent / MaterialRoleQuantityMolar Equivalents
Ethyl 4-oxopiperidine-1-carboxylate Substrate87.6 mmol1.00 eq
Ethyl diazoacetate Homologating Agent113.9 mmol1.30 eq
Boron trifluoride etherate (BF3·OEt2) Lewis Acid Catalyst92.0 mmol1.05 eq
Anhydrous Diethyl Ether (Et2O) Solvent120 mLN/A (~0.73 M)
Saturated NaHCO3 (aq) Quenching AgentAs neededN/A

Step-by-Step Experimental Protocol

LabWorkflow Step1 1. System Purging (Inert N2/Ar Atmosphere) Step2 2. Substrate Dissolution (Et2O Solvent) Step1->Step2 Step3 3. Cryogenic Cooling (-20 °C Bath) Step2->Step3 Step4 4. Lewis Acid Addition (BF3·OEt2) Step3->Step4 Step5 5. Diazo Addition (Ethyl Diazoacetate) Step4->Step5 Step6 6. Reaction Quenching (Sat. NaHCO3) Step5->Step6

Step-by-step experimental workflow for the synthesis protocol.

Phase 1: Preparation and Activation
  • System Purging: Flame-dry a 500 mL multi-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen/argon inlet.

    • Causality: BF3·OEt2 is highly sensitive to moisture; ambient humidity will cause rapid hydrolysis into hydrofluoric acid (HF), destroying the catalyst stoichiometry and risking substrate degradation.

  • Substrate Dissolution: Charge the flask with ethyl 4-oxopiperidine-1-carboxylate (87.6 mmol) and dissolve in 120 mL of anhydrous diethyl ether (Et2O)[2].

    • Causality: Diethyl ether is a weakly coordinating, non-nucleophilic solvent that stabilizes the Lewis acid without outcompeting the ketone substrate for binding.

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/ethylene glycol (or dry ice/acetone) bath and allow the internal temperature to equilibrate to -20 °C[2].

    • Causality: Maintaining -20 °C is critical. Higher temperatures promote the explosive decomposition of diazo compounds and favor unwanted side reactions, such as epoxide formation, over the desired regioselective ring expansion.

  • Lewis Acid Addition: Slowly add BF3·OEt2 (92.0 mmol) dropwise via syringe.

    • Causality: Gradual addition prevents localized exothermic spikes, ensuring uniform activation of the ketone carbonyl.

Phase 2: Homologation and Workup
  • Diazo Addition: Transfer ethyl diazoacetate (113.9 mmol) to the addition funnel and add it dropwise to the activated mixture over 30–45 minutes, strictly maintaining the -20 °C temperature[2].

    • Causality: This is the rate-limiting and most hazardous step. The reaction evolves stoichiometric amounts of nitrogen gas (N2). Slow addition controls the gas evolution rate, preventing the reaction from over-pressurizing or physically boiling over.

  • Reaction Monitoring (Self-Validation): Stir the mixture at -20 °C until Thin Layer Chromatography (TLC) indicates complete consumption of the starting material. The disappearance of the starting ketone validates the complete conversion of the activated complex.

  • Quenching: Carefully quench the reaction at -20 °C by adding saturated aqueous sodium bicarbonate (NaHCO3) solution dropwise until gas evolution ceases.

    • Causality: NaHCO3 safely neutralizes the Lewis acid and any acidic byproducts, halting the reaction and preventing product degradation during phase separation.

  • Extraction and Concentration: Allow the mixture to warm to room temperature. Separate the organic layer and extract the aqueous phase twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Causality: The resulting crude diethyl 5-oxoazepane-1,4-dicarboxylate is generally of high enough purity to be utilized directly in subsequent synthetic steps (e.g., acetal protection or cyclization with hydrazine) without the need for time-consuming column chromatography[2].

References

  • Discovery of β-Arrestin Biased Ligands of 5-HT7R.
  • Pyrimido[4, 5-D] azepine derivatives as 5-HT2C agonists.

Sources

Application Note: Diethyl 5-Oxoazepane-1,4-Dicarboxylate as a Core Scaffold in GPCR Ligand Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Discovery Chemistry Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Methodologists

Executive Summary & Chemical Rationale

In the pursuit of novel therapeutics targeting G protein-coupled receptors (GPCRs), the architectural rigidity and vector projection of a ligand are paramount. As a Senior Application Scientist, I frequently advocate for the use of medium-sized rings—specifically azepanes—over traditional piperidines to access underexplored chemical space.

Diethyl 5-oxoazepane-1,4-dicarboxylate (CAS: 19786-58-4) and its orthogonally protected analog, 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS: 141642-82-2) , serve as highly versatile β-keto ester building blocks [1]. The true power of this scaffold lies in its 1,3-dielectrophilic center (the C5-ketone and C4-ester). This arrangement acts as a perfect synthetic handle for condensation and annulation reactions with bifunctional nucleophiles, enabling the rapid construction of fused heterocyclic systems such as pyrazolo-, isoxazolo-, and pyrimido-azepines. These fused systems constrain the basic azepane nitrogen into a specific spatial orientation, a critical factor in achieving receptor subtype selectivity and functional bias (e.g., β-arrestin biased agonism).

Pharmacological Profiling of Azepane-Derived Scaffolds

The strategic fusion of heterocycles onto the azepane core has yielded highly potent ligands across multiple neuro-pharmacological targets. The table below summarizes the quantitative structure-activity relationship (QSAR) data achieved using this building block.

Target ReceptorFused Azepine ScaffoldRepresentative Affinity / ActivityTherapeutic IndicationKey Reference
5-HT 7​ R Tetrahydropyrazolo[3,4-d]azepine Ki​ = 1.2 – 15.4 nMCNS Disorders (Biased Agonism)
5-HT 7​ R Tetrahydroisoxazolo[4,5-d]azepine Ki​ = 14.5 – 45.2 nMCNS Disorders (Biased Agonism)
5-HT 2C​ R Pyrimido[4,5-d]azepineEC 50​ < 10 nM (Agonist)Obesity, Sexual Dysfunction
GABA Uptake Isoxazolo[4,5-d]azepin-3(4H)-oneIC 50​ ~ 1.5 µMNeurological Disorders

Synthetic Workflows & Mechanistic Insights

The divergence of the diethyl 5-oxoazepane-1,4-dicarboxylate building block into various GPCR-active scaffolds is dictated by the choice of the binucleophile and the catalytic environment.

  • Acid-Catalyzed Condensation: When reacting with hydrazines or hydroxylamines, mildly acidic conditions (e.g., glacial acetic acid) are required to protonate the C5-ketone, accelerating the initial imine/hydrazone formation. This is followed by a thermally driven intramolecular cyclization onto the C4-ester.

  • Base-Catalyzed Annulation: Conversely, reactions with guanidines to form pyrimidines require strong alkoxide bases to generate the highly nucleophilic free guanidine and to promote the enolization of the β-keto ester, which is the reactive species for carbon-nitrogen bond formation.

G cluster_reagents Bifunctional Nucleophiles A Diethyl 5-oxoazepane- 1,4-dicarboxylate (CAS: 19786-58-4) B Hydrazines (NH2-NHR) A->B Acid Catalysis C Hydroxylamine (NH2-OH) A->C Acid Catalysis D Guanidines (NH2-C(=NH)NHR) A->D Base Catalysis E Tetrahydropyrazolo[3,4-d]azepines (5-HT7R Biased Ligands) B->E Cyclization F Isoxazolo[4,5-d]azepines (GABA / 5-HT7R Ligands) C->F Cyclization G Pyrimido[4,5-d]azepines (5-HT2C Agonists) D->G Annulation

Synthetic pathways utilizing diethyl 5-oxoazepane-1,4-dicarboxylate to access fused GPCR ligands.

Validated Experimental Protocols

The following protocols have been optimized for robustness and reproducibility. I have integrated mechanistic causality and self-validating visual/analytical cues to ensure success at the bench.

Protocol A: Synthesis of 6-(Ethoxycarbonyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepin-3-one

This core is a direct precursor to the β-arrestin biased 5-HT 7​ R ligands described by.

Rationale: Absolute ethanol is selected as the solvent to prevent the competitive hydrolysis of the C4-ethyl ester that would occur in aqueous media. The addition of glacial acetic acid acts as a catalyst to activate the C5-ketone toward nucleophilic attack by hydrazine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask under an inert argon atmosphere, dissolve diethyl 5-oxoazepane-1,4-dicarboxylate (5.0 g, 19.4 mmol) in absolute ethanol (40 mL).

  • Catalysis: Add glacial acetic acid (1.1 mL, 19.4 mmol, 1.0 eq) and cool the reaction mixture to 0 °C using an ice bath.

  • Nucleophilic Addition: Dropwise, add hydrazine hydrate (64% in water, 1.13 mL, 23.3 mmol, 1.2 eq) over 15 minutes. Causality: Slow addition at low temperature mitigates the exothermic nature of the reaction and prevents the formation of bis-hydrazone dimers.

  • Cyclization: Remove the ice bath and affix a reflux condenser. Heat the reaction to 80 °C (reflux) for 6 hours. The thermal energy drives the thermodynamically favored intramolecular amidation (loss of ethanol) to form the pyrazolone ring.

  • Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the starting material ( m/z 258 [M+H] + ) and the emergence of a highly polar product mass ( m/z 226 [M+H] + ) confirms complete cyclization. TLC is generally ineffective here due to the severe streaking of the highly polar pyrazolone on silica.

  • Workup & Isolation: Concentrate the mixture in vacuo to half its volume. Cool to 0 °C overnight. The product will precipitate as a white crystalline solid. Filter, wash with cold diethyl ether (2 x 10 mL), and dry under high vacuum.

Protocol B: Synthesis of Pyrimido[4,5-d]azepine Core via Guanidine Annulation

This methodology yields the tricyclic core utilized in the development of 5-HT 2C​ R agonists for obesity and sexual dysfunction[2].

Rationale: The synthesis of the pyrimidine ring requires the condensation of the β-keto ester with a guanidine derivative. Because guanidines are typically supplied as hydrochloride salts, a strong base (sodium ethoxide) must be generated in situ to liberate the free base and simultaneously promote the enolization of the azepane C5-ketone.

Step-by-Step Methodology:

  • Alkoxide Generation: To a flame-dried flask containing absolute ethanol (50 mL) under argon, carefully add freshly cut sodium metal (1.34 g, 58.2 mmol, 3.0 eq). Stir until the sodium is completely consumed and hydrogen evolution ceases, yielding a clear solution of sodium ethoxide.

  • Free-Basing: Add guanidine hydrochloride (2.22 g, 23.3 mmol, 1.2 eq) to the alkoxide solution. Stir for 30 minutes at room temperature.

  • Annulation: Add diethyl 5-oxoazepane-1,4-dicarboxylate (5.0 g, 19.4 mmol, 1.0 eq) in a single portion. Heat the mixture to reflux (80 °C) for 12 hours.

  • Self-Validation Check: The reaction mixture will initially be a heterogeneous suspension. As the free-based guanidine dissolves and reacts, the solution will temporarily clear. By hour 4 of reflux, a dense, white precipitate (the sodium salt of the newly formed pyrimido-azepine) will begin to fall out of solution. This visual cue is a definitive indicator that the annulation is proceeding successfully.

  • Workup: Cool the reaction to room temperature and neutralize the mixture to pH 7 using 1M HCl. Extract the aqueous layer with a 4:1 mixture of Chloroform/Isopropanol (3 x 50 mL). Causality: The addition of isopropanol disrupts the hydrogen bonding network of the pyrimidine, significantly enhancing its partition coefficient into the organic phase.

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate. Purify via flash column chromatography (DCM:MeOH, 95:5 to 90:10) to afford the pure pyrimido[4,5-d]azepine derivative.

Conclusion

Diethyl 5-oxoazepane-1,4-dicarboxylate is far more than a simple protected amine; it is a highly programmable 1,3-dielectrophilic hub. By carefully modulating the reaction conditions—utilizing acid catalysis for pyrazoles/isoxazoles and strong alkoxide bases for pyrimidines—medicinal chemists can rapidly generate libraries of conformationally restricted, fused azepine GPCR ligands. The self-validating protocols provided above ensure high-fidelity translation of these syntheses from the literature to your laboratory bench.

References

  • Discovery of β-Arrestin Biased Ligands of 5-HT 7​ R Source: ACS Medicinal Chemistry Letters (2018) URL:[Link]

  • Source: World Intellectual Property Organization (WO2008117169A1)
  • Synthesis of 2H-Isoxazolo[4,5-d]azepin-3(4H)-one Source: Acta Chemica Scandinavica (1974) URL:[Link]

Application Note: Diethyl 5-Oxoazepane-1,4-Dicarboxylate in the Synthesis of Fused Heterocycles for GPCR Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective ligands for G protein-coupled receptors (GPCRs), such as the 5-HT7 and 5-HT2C receptors, relies heavily on conformationally restricted heterocyclic scaffolds. Diethyl 5-oxoazepane-1,4-dicarboxylate (CAS 19786-58-4)[1] and its N-Boc protected analogs[2] serve as highly versatile, 7-membered ring building blocks. This application note details the mechanistic rationale and validated protocols for utilizing this β -keto ester scaffold in the divergent synthesis of fused azepine derivatives—specifically pyrazolo[3,4-d]azepines, pyrimido[4,5-d]azepines, and isoxazolo[4,5-d]azepines.

Chemical Significance & Mechanistic Causality

The architectural value of diethyl 5-oxoazepane-1,4-dicarboxylate lies in its 1,3-dielectrophilic β -keto ester moiety embedded within a flexible azepane ring.

  • Regioselective Condensation: The C5 ketone is highly electrophilic and sterically accessible, making it the primary site for initial nucleophilic attack by dinucleophiles (e.g., hydrazines or amidines). Subsequent intramolecular cyclization occurs at the C4 ester, driven by the thermodynamic stability of the resulting conjugated fused ring system.

  • Orthogonal Protection Strategy: The dicarboxylate structure features an ester at the N1 position (or a tert-butyl ester in related analogs)[2]. This protects the secondary amine from participating in unwanted side reactions during harsh, base-catalyzed cyclizations, allowing for late-stage functionalization of the azepane nitrogen to tune pharmacokinetic properties[3].

  • Tautomeric Trapping: The resulting fused heterocycles (e.g., dihydropyrazolones) exist in a keto-enol tautomeric equilibrium. This causality is exploited synthetically; the enol form can be trapped using triflating agents (like Tf 2​ NPh), converting a stable oxo-group into a highly reactive pseudohalide suitable for palladium-catalyzed Suzuki-Miyaura cross-coupling[3].

Divergent Synthetic Workflow

The following workflow illustrates the divergent synthetic utility of the scaffold, demonstrating how varying the dinucleophile dictates the final fused heterocyclic architecture.

G A Diethyl 5-oxoazepane- 1,4-dicarboxylate B Hydrazine Hydrate (EtOH, Reflux) A->B D Guanidine/Amidine (Base, Heat) A->D F Hydroxylamine (Acidic Cyclization) A->F C Pyrazolo[3,4-d]azepine (5-HT7R Ligands) B->C E Pyrimido[4,5-d]azepine (5-HT2CR Agonists) D->E G Isoxazolo[4,5-d]azepine Derivatives F->G

Divergent synthetic pathways of Diethyl 5-oxoazepane-1,4-dicarboxylate to fused heterocycles.

Experimental Protocols

Protocol A: Synthesis of the Tetrahydropyrazolo[3,4-d]azepine Core

This protocol generates the core scaffold utilized in the discovery of β -arrestin biased ligands for the 5-HT7 receptor[3].

Reagents:

  • Diethyl 5-oxoazepane-1,4-dicarboxylate (1.0 equiv)

  • Hydrazine hydrate (64% in water, 1.5 equiv)

  • Absolute Ethanol (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Initiation: Dissolve the dicarboxylate in absolute ethanol at room temperature under an inert N 2​ atmosphere.

  • Nucleophilic Addition: Add hydrazine hydrate dropwise over 10 minutes. Causality: Slow addition prevents the formation of symmetric azines by ensuring the intramolecular cyclization outpaces intermolecular cross-linking.

  • Cyclization: Heat the reaction mixture to reflux (80 °C) for 4 hours. The thermal energy overcomes the activation barrier for the expulsion of ethanol during the formation of the pyrazolone ring.

  • Self-Validation Check (IPC): Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material (UV-inactive, R f​ ~0.7) will disappear, replaced by a highly UV-active polar spot (R f​ ~0.2) corresponding to the conjugated dihydropyrazolone.

  • Isolation: Cool the mixture to 0 °C. The product typically precipitates as a white solid. Filter, wash with cold ethanol, and dry under a vacuum.

Protocol B: Synthesis of the Pyrimido[4,5-d]azepine Scaffold

This pathway is critical for generating 5-HT2C receptor agonists, which are targeted for treating obesity and psychiatric disorders[4].

Reagents:

  • Diethyl 5-oxoazepane-1,4-dicarboxylate (1.0 equiv)

  • Guanidine hydrochloride (1.2 equiv)

  • Sodium ethoxide (NaOEt) (2.5 equiv)

  • Absolute Ethanol (0.15 M)

Step-by-Step Methodology:

  • Base Activation: Suspend guanidine hydrochloride in ethanol and add NaOEt. Stir for 30 minutes at room temperature. Causality: NaOEt serves a dual purpose. It deprotonates the guanidine salt to its highly nucleophilic free base form, and the excess base shifts the keto-enol equilibrium of the β -keto ester toward the reactive enolate, priming it for condensation[4].

  • Condensation: Add the dicarboxylate dropwise to the activated guanidine solution.

  • Annulation: Heat the mixture to reflux for 12–16 hours. The double condensation requires extended heating to drive off two equivalents of water/ethanol.

  • Self-Validation Check (IPC): Analyze via LC-MS. Look for the target mass [M+H] + corresponding to the pyrimido-azepine core. The reaction is complete when the intermediate mono-condensation adduct mass is no longer detectable.

  • Workup: Concentrate the solvent in vacuo, neutralize with 1M HCl to pH 7, and extract with Ethyl Acetate (3x). Dry the organic layers over anhydrous Na 2​ SO 4​ and concentrate.

Quantitative Data & Reaction Optimization

The following table summarizes optimized reaction parameters and expected outcomes based on validated medicinal chemistry campaigns[3][4].

Target Fused ScaffoldPrimary ReagentsOptimal ConditionsTypical YieldPrimary Pharmacological Application
Pyrazolo[3,4-d]azepine Hydrazine hydrate, EtOH80 °C, 4–6 h85–97%5-HT7R β -arrestin biased ligands
Pyrimido[4,5-d]azepine Guanidine HCl, NaOEt, EtOH80 °C, 12–16 h45–60%5-HT2C receptor agonists
Isoxazolo[4,5-d]azepine NH 2​ OH·HCl, Pyridine/Acid60 °C, 8 h30–50%General GPCR screening libraries

Analytical Validation & Troubleshooting

  • NMR Shifts of the Scaffold: In 1 H NMR (CDCl 3​ ), the starting diethyl 5-oxoazepane-1,4-dicarboxylate exhibits characteristic multiplets for the azepane ring protons between δ 2.60–3.80 ppm. The disappearance of the C4 methine proton (typically around δ 3.5 ppm) and the ethyl ester quartet ( δ 4.1–4.2 ppm) are primary indicators of successful cyclization[4].

  • Handling Enolization: The β -keto ester is prone to enolization, which can cause streaking on silica gel during TLC. If purification of the starting material or an intermediate is required, adding 1% Triethylamine (TEA) or 1% Acetic Acid to the eluent can sharpen the bands by suppressing ionization.

  • Steric Hindrance: If substituting guanidine with a bulky substituted amidine in Protocol B, yields may drop due to steric clash within the 7-membered ring transition state. In such cases, switching the solvent from ethanol to higher-boiling 1-butanol (reflux at 117 °C) provides the necessary thermal energy to drive the annulation.

References

  • Discovery of β-Arrestin Biased Ligands of 5-HT7R ACS Publications (Journal of Medicinal Chemistry)[Link]

  • 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | C14H23NO5 PubChem (National Institutes of Health)[Link]

  • Pyrimido [4, 5-D] azepine derivatives as 5-HT2C agonists (AU2008231543A1 / WO2008117169)

Sources

Application Note: Catalytic Strategies for the Esterification of 5-Oxoazepane Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 5-oxoazepane scaffold is a privileged, medium-sized N-heterocycle that frequently appears in advanced drug discovery programs, including the development of [1] and [2]. However, the esterification of 5-oxoazepane-carboxylic acids presents unique chemoselectivity challenges. The inherent ring strain of the seven-membered system, coupled with the highly enolizable 5-oxo moiety, strictly limits the use of harsh Brønsted acids (e.g., H₂SO₄) which can drive unwanted aldol condensations. Furthermore, the azepane nitrogen is typically protected with acid-sensitive groups (Boc or Cbz), necessitating mild, highly controlled catalytic conditions.

As an Application Scientist, selecting the correct catalyst requires balancing substrate stability with reaction kinetics. This guide details the three most effective catalytic systems for functionalizing this scaffold, explaining the mechanistic causality behind each choice.

Catalyst Selection Guide

  • EDC / DMAP (Steglich Esterification): The gold standard for sensitive 5-oxoazepane substrates. DMAP acts as a nucleophilic acyl transfer catalyst, while EDC provides a neutral dehydrating mechanism that completely avoids the cleavage of Boc-protecting groups.

  • Scandium(III) Triflate (Sc(OTf)₃): A highly efficient, water-tolerant Lewis acid. Unlike traditional Lewis acids (e.g., AlCl₃) that irreversibly hydrolyze in the presence of the water byproduct generated during direct esterification, Sc(OTf)₃ maintains its coordination to the carbonyl oxygen, enabling true catalytic turnover[3].

  • BF₃·Et₂O (Ring Expansion / Esterification): When the 5-oxoazepane core is not commercially available, BF₃·Et₂O is the optimal catalyst to achieve a de novo synthesis. It catalyzes the homologation of 4-piperidones with ethyl diazoacetate, simultaneously expanding the ring and installing the ester functionality in a single step[4].

Quantitative Catalyst Comparison

Table 1: Performance Metrics of Catalytic Systems for 5-Oxoazepane Esterification
Catalyst SystemReaction ModalityTypical LoadingTemp / TimeAvg. YieldChemoselectivity Profile
EDC / DMAP Steglich Esterification1.5 eq / 0.1 eq0 °C → RT / 12 h85–95%Excellent (preserves Boc/Cbz; no enolization)
Sc(OTf)₃ Direct Lewis Acid5–10 mol%80 °C (MW) / 2 h88–98%High (water-tolerant; avoids acetal cleavage)
BF₃·Et₂O Ring Expansion1.0–1.2 eq-25 °C → RT / 4 h65–85%Moderate (requires strict temp control)

Reaction Pathway Visualization

G Substrate 5-Oxoazepane Carboxylic Acid Coord Sc(OTf)3 Coordination Substrate->Coord Catalyst addition Activated Activated Carbonyl Complex Coord->Activated Lewis acid activation Nucleophile Nucleophilic Attack (ROH) Activated->Nucleophile Alcohol addition Intermediate Tetrahedral Intermediate Nucleophile->Intermediate Proton transfer Product Ester Product + H2O Intermediate->Product Elimination & Release Product->Coord Catalyst recycling

Figure 1: Mechanism of Sc(OTf)3-catalyzed direct esterification.

Self-Validating Experimental Protocols

Protocol A: Steglich Esterification (EDC/DMAP)

Best for: Boc-protected 5-oxoazepane-4-carboxylic acids.

Causality: EDC·HCl is specifically chosen over DCC because its byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea, is highly water-soluble. This prevents the need for tedious filtration of DCU, which often traps the polar azepane product. DMAP forms an active, highly electrophilic acylpyridinium intermediate that rapidly undergoes alcoholysis.

  • Dissolve 1-Boc-5-oxoazepane-4-carboxylic acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous DCM (0.2 M) under N₂.

  • Cool the mixture to 0 °C using an ice bath to prevent exothermic degradation.

  • Add DMAP (0.1 eq) followed by EDC·HCl (1.5 eq) in one portion.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Self-Validation Check: The reaction transitions from a cloudy suspension (undissolved EDC·HCl) to a clear solution as the active ester forms. Quench with water. Wash the organic layer sequentially with 1M HCl (removes DMAP/EDC) and saturated NaHCO₃ (removes unreacted acid). If the organic layer yields a single spot by TLC (ninhydrin negative, confirming the Boc group is intact), the workup has successfully validated the conversion.

Protocol B: Direct Lewis Acid Esterification (Sc(OTf)₃)

Best for: Transesterification or direct esterification of Cbz-protected derivatives.

Causality: Sc(OTf)₃ is utilized because of its unique position as a "water-compatible" Lewis acid. It effectively polarizes the carbonyl carbon to facilitate nucleophilic attack by the alcohol without being destroyed by the resulting water byproduct[3]. Microwave irradiation is employed to rapidly overcome the endothermic barrier of the tetrahedral intermediate breakdown.

  • Combine 1-Cbz-5-oxoazepane-4-carboxylic acid (1.0 eq) and Sc(OTf)₃ (5 mol%) in the target alcohol (acting as both reactant and solvent, 0.5 M).

  • Seal the vessel and subject it to microwave irradiation at 80 °C for 2 hours.

  • Cool to room temperature and concentrate the mixture under reduced pressure.

  • Partition the residue between EtOAc and water.

  • Self-Validation Check: Because Sc(OTf)₃ is highly water-soluble, it partitions entirely into the aqueous layer during extraction. Evaporating a small aliquot of the aqueous layer and visually verifying the recovery of the Sc(OTf)₃ mass confirms the non-consumptive, true catalytic nature of the system.

Protocol C: De Novo Synthesis via Ring Expansion (BF₃·Et₂O)

Best for: Synthesizing 5-oxoazepane-1,4-dicarboxylates directly from 4-piperidones.

Causality: When the azepane core is unavailable, the Büchner–Curtius–Schlotterbeck reaction is utilized. BF₃·Et₂O activates the 4-piperidone carbonyl, facilitating nucleophilic attack by ethyl diazoacetate. The subsequent extrusion of N₂ gas provides the thermodynamic driving force for the 1,2-alkyl shift, expanding the 6-membered ring to the 7-membered 5-oxoazepane[4].

  • Dissolve 1-Boc-4-piperidone (1.0 eq) in anhydrous Et₂O (0.3 M) under an argon atmosphere.

  • Cool the solution strictly to -25 °C using a dry ice/MeCN bath. Causality: Strict temperature control prevents the competitive formation of epoxides (Darzens-type side reaction).

  • Simultaneously add BF₃·Et₂O (1.0 eq) and ethyl diazoacetate (1.2 eq) dropwise over 30 minutes.

  • Stir at -25 °C for 4 hours, then allow to warm to room temperature.

  • Self-Validation Check: The evolution of N₂ gas serves as a direct, stoichiometric visual indicator of reaction progress. The complete cessation of bubbling is a self-validating signal that the hazardous diazo compound has been fully consumed, rendering the mixture safe for aqueous bicarbonate quench[2].

References

  • Title: Design, Synthesis, and Evaluation of Metabolism-Based Analogues of Haloperidol Incapable of Forming MPP+-like Species Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 2-amino-n-heteroaryl-nicotinamides as Nav1.
  • Title: Heterocyclic compounds as modulators of bcl6 as ligand directed degraders Source: WIPO Patent WO2023212147A1 URL
  • Title: Scandium Triflate Catalyzed Transesterification of Carboxylic Esters Source: Synlett URL: [Link]

Sources

Application Note: Protocols for Scaling Up Diethyl 5-oxoazepane-1,4-dicarboxylate Production

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of diethyl 5-oxoazepane-1,4-dicarboxylate, a key intermediate in pharmaceutical development. The described methodology is based on the robust Dieckmann condensation, optimized for both laboratory and pilot-plant scales. This guide is intended for researchers, chemists, and process engineers, offering detailed procedural steps, critical process parameters, and safety considerations to ensure a reproducible and safe scale-up.

Introduction

Diethyl 5-oxoazepane-1,4-dicarboxylate is a valuable heterocyclic building block in medicinal chemistry. Its seven-membered ring structure is a key pharmacophore in a variety of biologically active molecules. The efficient and scalable synthesis of this intermediate is crucial for advancing drug discovery programs from lead optimization to clinical trials. This document outlines a validated protocol for its production via an intramolecular Dieckmann condensation, a reliable method for forming cyclic β-keto esters.[1][2]

Reaction and Mechanism

The synthesis proceeds via an intramolecular cyclization of a suitable acyclic diester, promoted by a strong base. The Dieckmann condensation is a powerful carbon-carbon bond-forming reaction that is widely used in the synthesis of 5- and 6-membered rings.[1] While the formation of 7-membered rings can sometimes be challenging due to competing side reactions, careful control of reaction conditions allows for good yields of the desired oxoazepane.[3]

Mechanism: The reaction is initiated by the deprotonation of an α-carbon of the diester by a base, typically sodium ethoxide, to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the second ester carbonyl group, forming a tetrahedral intermediate. Elimination of an alkoxide ion yields the cyclic β-keto ester. An acidic workup is required to protonate the resulting enolate and afford the final product.[3]

Caption: Mechanism of the Dieckmann Condensation.

Laboratory-Scale Synthesis Protocol (25 g Scale)

This protocol is suitable for initial synthesis and process development in a standard laboratory setting.

3.1. Materials and Equipment

Reagent/EquipmentGrade/Specification
Diethyl 2,2'-(tosylazanediyl)diacetate>97%
Sodium Ethoxide21% w/w in Ethanol
TolueneAnhydrous
3M Hydrochloric Acid
Saturated Sodium Bicarbonate Solution
Brine
Anhydrous Magnesium Sulfate
1 L 3-Neck Round Bottom Flask
Reflux Condenser, Addition Funnel
Magnetic Stirrer with Heating Mantle
Rotary Evaporator

3.2. Procedure

  • Setup: Assemble a 1 L three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and an addition funnel under a nitrogen atmosphere.

  • Reagent Addition: Charge the flask with diethyl 2,2'-(tosylazanediyl)diacetate (25.0 g) and anhydrous toluene (500 mL).

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Base Addition: Slowly add sodium ethoxide solution (1.1 equivalents) via the addition funnel over 30-45 minutes.

  • Reaction: Maintain the reaction at reflux for 2-4 hours, monitoring for completion by TLC or LC-MS.

  • Quench: Cool the reaction to room temperature and then to 0 °C in an ice bath. Slowly add 3M HCl to quench the reaction until the pH is ~7.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the final product.

Scale-Up Protocol and Considerations (1 kg Scale)

Scaling up the synthesis requires careful attention to mass and heat transfer, as well as modifications to the procedure to ensure safety and efficiency.

4.1. Critical Scale-Up Parameters

  • Exotherm Control: The addition of sodium ethoxide is exothermic. The reduced surface area-to-volume ratio at a larger scale necessitates slower addition rates and efficient cooling to prevent a runaway reaction.[4]

  • Mixing: Efficient agitation is crucial to maintain a homogenous reaction mixture and prevent localized hot spots. An overhead mechanical stirrer is required for larger volumes.

  • Reagent Handling: Handling large quantities of flammable and corrosive reagents requires appropriate engineering controls and personal protective equipment.

  • Work-up: The work-up procedure needs to be adapted for large volumes, potentially utilizing a liquid-liquid extractor for improved efficiency.

4.2. Pilot-Scale Equipment

EquipmentSpecification
20 L Jacketed Glass ReactorWith overhead stirrer and temperature control unit
Addition VesselFor controlled addition of base
Large-Scale Rotary Evaporator or Wiped-Film EvaporatorFor solvent removal
Vacuum Distillation ApparatusFor purification

4.3. Pilot-Scale Procedure

  • Reactor Preparation: Ensure the 20 L jacketed reactor is clean, dry, and inerted with nitrogen.

  • Reagent Charging: Charge the reactor with diethyl 2,2'-(tosylazanediyl)diacetate (1.0 kg) and anhydrous toluene (10 L).

  • Heating: Heat the mixture to reflux using the jacketed temperature control unit.

  • Controlled Base Addition: Add the sodium ethoxide solution (1.1 equivalents) subsurface via the addition vessel over 2-3 hours, carefully controlling the internal temperature.

  • Reaction and Monitoring: Maintain at reflux for 4-6 hours, with regular in-process control checks (e.g., HPLC) to monitor conversion.

  • Quench and Work-up: Cool the reactor to 0 °C and slowly add 3M HCl. Perform the aqueous washes directly in the reactor if possible, or transfer to a suitable extraction vessel.

  • Isolation and Purification: After phase separation, concentrate the organic layer. The crude product should be purified by vacuum distillation to obtain the desired diethyl 5-oxoazepane-1,4-dicarboxylate.

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Parameters

ParameterLab-Scale (25 g)Pilot-Scale (1 kg)Justification
Reactor 1 L Round Bottom Flask20 L Jacketed ReactorEnhanced temperature control and mixing
Stirring Magnetic Stir BarOverhead Mechanical StirrerEnsures homogeneity in a larger volume
Base Addition Time 30-45 minutes2-3 hoursCritical for managing the exotherm
Purification Column ChromatographyVacuum DistillationMore practical and efficient for larger quantities

Safety and Handling

  • Sodium Ethoxide: Highly corrosive and flammable. Must be handled in a well-ventilated area, away from ignition sources. Wear appropriate PPE, including chemical-resistant gloves and safety goggles.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Use in a fume hood with adequate ventilation.

  • Pressure Management: Ensure the reaction vessel is properly vented, especially during the quenching step, as gas evolution may occur.

  • Hazardous Waste: All chemical waste should be disposed of in accordance with local regulations.[5]

References

  • Schaefer, J. P.; Bloomfield, J. J.
  • Davis, B. R.; Garratt, P. J. The Dieckmann Condensation. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 2, pp 795–863.
  • Gawley, R. E.; Aubé, J. Principles of Asymmetric Synthesis, 2nd ed.; Elsevier: Amsterdam, 2012.
  • Organic Syntheses. (n.d.). Retrieved from [Link]

  • ACS Publications. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. Request PDF. Retrieved from [Link]]

  • Google Patents. Continuous process for the production of beta-keto esters by claisen condensation. Retrieved from ]

  • Organic Chemistry Portal. Dieckmann Condensation. Retrieved from [Link]1]

Sources

Column chromatography purification techniques for diethyl 5-oxoazepane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

High-Resolution Purification of Diethyl 5-oxoazepane-1,4-dicarboxylate via Automated Flash Column Chromatography

Abstract

Diethyl 5-oxoazepane-1,4-dicarboxylate is a key heterocyclic intermediate in the synthesis of various pharmacologically active agents. Its high purity is critical for the success of subsequent synthetic steps and for ensuring the desired biological activity and safety profile of the final compounds. This application note provides a comprehensive, field-proven protocol for the purification of this compound from a crude synthetic mixture using normal-phase flash column chromatography on silica gel. We delve into the causality behind methodological choices, from mobile phase optimization using Thin-Layer Chromatography (TLC) to the principles of sample loading and gradient elution. This guide is designed for researchers, chemists, and drug development professionals seeking a robust and reproducible method for obtaining high-purity diethyl 5-oxoazepane-1,4-dicarboxylate.

Principle of Separation: Exploiting Polarity Differentials

The purification strategy hinges on the principles of normal-phase adsorption chromatography. The stationary phase, silica gel, is highly polar due to the presence of surface silanol groups (Si-OH).[1] The target molecule, diethyl 5-oxoazepane-1,4-dicarboxylate, possesses moderate polarity conferred by its ketone and two ester functional groups. These groups can engage in hydrogen bonding interactions with the stationary phase.

The separation from less polar impurities (e.g., unreacted starting materials, non-polar by-products) and more polar impurities (e.g., ring-opened acids, baseline material) is achieved by using a binary mobile phase of varying polarity, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2] By gradually increasing the proportion of the polar solvent (gradient elution), we can modulate the competition for binding sites on the silica surface. Less polar impurities, having weak interactions with the silica, are eluted first with a low-polarity mobile phase. As the mobile phase polarity increases, it effectively displaces the target compound from the silica, allowing it to elute as a sharp, concentrated band, separated from the more strongly-adsorbed polar impurities.

Materials, Reagents, and Instrumentation

2.1 Materials & Reagents

  • Crude diethyl 5-oxoazepane-1,4-dicarboxylate (synthesis lot)

  • Silica Gel for flash chromatography (40-63 µm particle size)

  • n-Hexane (HPLC Grade)

  • Ethyl Acetate (HPLC Grade)

  • Dichloromethane (ACS Grade, for sample dissolution)

  • Celite® 545 (for dry loading)

  • Analytical TLC Plates (Silica Gel 60 F254)

  • Potassium Permanganate (KMnO₄) stain or other suitable visualization agent[3]

2.2 Instrumentation

  • Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash, Biotage Selekt)

  • TLC Developing Chamber

  • UV Lamp (254 nm and 366 nm)

  • Rotary Evaporator

  • Vortex Mixer

  • Glassware: Erlenmeyer flasks, beakers, graduated cylinders, collection tubes/bottles

Preliminary Analysis & Method Development: Thin-Layer Chromatography (TLC)

Before committing the bulk sample to the column, it is imperative to develop an optimal solvent system using TLC. The goal is to find a mobile phase composition that provides a retention factor (Rƒ) of ~0.25-0.40 for the target compound. This Rƒ value ensures good separation from impurities and a practical elution volume during the column chromatography stage.[4]

Protocol 3.1: TLC Analysis

  • Sample Preparation: Dissolve a small amount (~1-2 mg) of the crude reaction mixture in a minimal volume (~0.1 mL) of dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a TLC plate (drawn ~1 cm from the bottom).

  • Development: Place the plate in a TLC chamber containing a pre-equilibrated solvent system. Test several ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 7:3, 1:1).

  • Visualization: After the solvent front has migrated to ~0.5 cm from the top of the plate, remove it, mark the solvent front, and dry thoroughly. Visualize the spots under a UV lamp (254 nm). If the compound is not UV-active, use a chemical stain like potassium permanganate.

  • Optimization: Adjust the solvent ratio until the target spot has an Rƒ value in the desired range (0.25-0.40). This will be your starting isocratic condition for the flash column. For example, if an Rƒ of 0.3 is achieved with 30% Ethyl Acetate in Hexane, this provides a strong basis for the gradient method.

Parameter Description Rationale
Stationary Phase Silica Gel 60 F254Standard polar stationary phase for normal-phase chromatography.[5]
Mobile Phase n-Hexane / Ethyl AcetateA versatile, common solvent system with a wide polarity range suitable for moderately polar compounds.[2][6]
Target Rƒ 0.25 - 0.40Provides optimal resolution and prevents excessively long run times or premature elution.[4]
Visualization UV (254 nm) / KMnO₄ StainNon-destructive initial visualization followed by a general stain for unsaturated or oxidizable compounds.
Step-by-Step Purification Protocol: Flash Column Chromatography

This protocol assumes the use of an automated flash system with a pre-packed silica column. The principles are directly transferable to manual (glass) column chromatography.

4.1 Workflow Overview

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Final Product TLC TLC Method Development Pack Column Equilibration TLC->Pack Sample Sample Preparation (Dry Loading) Pack->Sample Load Load Sample Cartridge Sample->Load Run Run Gradient Elution Load->Run Collect Collect Fractions Run->Collect Analyze TLC Analysis of Fractions Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evap Solvent Evaporation Pool->Evap Verify Final Purity Verification (NMR, MS) Evap->Verify

Caption: Workflow for the purification of diethyl 5-oxoazepane-1,4-dicarboxylate.

4.2 Protocol Details

  • Column Selection & Equilibration:

    • Select a silica column size appropriate for the amount of crude material. A general rule is a sample load of 1-10% of the silica mass.[7] For 1 gram of crude material, a 25-40 gram column is a good starting point.

    • Equilibrate the column with the initial mobile phase (e.g., 10% Ethyl Acetate in Hexane) for at least 2-3 column volumes (CVs) until the baseline is stable.

  • Sample Preparation (Dry Loading Recommended):

    • Rationale: Dry loading often provides superior resolution compared to wet (liquid) injection, as it prevents the dissolution solvent from interfering with the initial separation at the top of thecolumn.[7]

    • Dissolve the crude material (~1 g) in a minimal amount of a suitable solvent (e.g., 2-3 mL of dichloromethane).

    • Add ~2-3 g of Celite® or silica gel to the solution.

    • Thoroughly mix and evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.

    • Pack this powder into an empty solid load cartridge.

  • Elution and Fraction Collection:

    • Rationale: A gradient elution is more efficient than an isocratic one for separating compounds with a range of polarities. It sharpens peaks and reduces run time.

    • Set up the flash system with the following suggested gradient, based on a TLC result where the target Rƒ was ~0.3 in 30% EtOAc/Hexane.

    • Run the gradient and collect fractions based on the UV detector signal. Pay close attention to the peak corresponding to your target compound.

Column Volumes (CV) % Ethyl Acetate in Hexane Purpose
0 - 2.010%Column equilibration and elution of very non-polar impurities.
2.1 - 12.010% → 60% (Linear Gradient)Elution of the target compound and separation from close-eluting impurities.
12.1 - 15.060% → 100%Column flush to elute highly polar impurities.
  • Post-Column Analysis:

    • Analyze the collected fractions corresponding to the main peak(s) by TLC. Use the optimal TLC conditions determined in Step 3.

    • Spot the crude material, the target fraction, and the fractions immediately before and after it on the same TLC plate for direct comparison.

    • Combine all fractions that show a single, clean spot corresponding to the pure product.

    • Evaporate the solvent from the pooled fractions using a rotary evaporator.

    • Place the resulting oil or solid under high vacuum to remove residual solvents.

Purity Validation & Troubleshooting

The purity of the final product should be confirmed by an independent analytical method.

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and absence of proton-bearing impurities.

  • LC-MS or GC-MS: To establish purity percentage and identify any trace impurities by their mass-to-charge ratio.[8]

Troubleshooting Common Issues

Problem Possible Cause Solution
Poor Separation Inappropriate solvent system.Re-optimize the mobile phase using TLC. Consider a different solvent system (e.g., Dichloromethane/Methanol for more polar compounds).[2]
Column overloading.Reduce the amount of crude sample loaded. A load of <2% of the silica mass is recommended for difficult separations.[7]
Compound Elutes in Solvent Front Mobile phase is too polar.Start the gradient with a lower percentage of the polar solvent (e.g., 5% Ethyl Acetate).
Compound Stuck on Column Mobile phase is not polar enough.Increase the final percentage of the polar solvent in the gradient or add a small amount of a stronger solvent like methanol (up to 5%).[2]
Peak Tailing Sample is acidic/basic and interacting strongly with silica.Add a modifier to the mobile phase, such as 0.1-1% triethylamine for basic compounds or 0.1-1% acetic acid for acidic compounds.
Visualization of Chromatographic Principle

The following diagram illustrates the interaction of the target molecule and impurities with the silica stationary phase.

G cluster_column Silica Gel Surface s1 Si-OH s2 Si-OH s3 Si-OH s4 Si-OH NP_Imp Non-Polar Impurity Target Target Molecule (Ketone, Esters) Target->s2 H-Bonding (Moderate) P_Imp Polar Impurity P_Imp->s4 H-Bonding (Strong)

Caption: Interaction of molecules with the polar silica surface.

References
  • Su, C. & Chen, S. Separation of polar compound classes in liquid fossil fuels by liquid chromatography with aprotic dipolar solvents. Analytical Chemistry. Available at: [Link]

  • Krasnovskaya, O. et al. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. Available at: [Link]

  • Scott, R. P. W. The silica-gel surface and its interactions with solvent and solute in liquid chromatography. Faraday Symposia of the Chemical Society. Available at: [Link]

  • Waters Corporation. Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Available at: [Link]

  • PubChem. 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate. National Center for Biotechnology Information. Available at: [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. Available at: [Link]

  • Al-Hity, W. F. & Al-Hadithi, M. A. Synthesis and Characterization of Oxazepine and Oxazepane. Baghdad Science Journal. Available at: [Link]

  • PubChem. Diethyl azodicarboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for Asymmetric [5+2] annulation of sulfamate-derived cyclic imines with vinyl ethylene carbonates. Available at: [Link]

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. Available at: [Link]

  • Thoran, R. et al. Synthesis of Dibenzo[d,f][9][10]diazepines, Dibenzo[d,f][9][10]diazepinones, and Dibenzo[c,e][2][5][9]thiadiazepine 6-Oxides. European Journal of Organic Chemistry. Available at: [Link]

  • EPFL. TLC Visualization Reagents. Available at: [Link]

  • Singh, J. et al. Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Journal of Pharmaceutical Research. Available at: [Link]

  • Garg, S. & Singh, R. Thin Layer Chromatography of Benzodiazepines. Journal of Indian Society of Toxicology. Available at: [Link]

  • Polish, A. et al. PHARMACOLOGICAL AND PHYSICO-CHEMICAL PROPERTIES OF COMPOSITIONS BASED ON BIOSURFACTANTS AND N-CONTAINING HETEROCYCLIC DERIVATIVE. Biotekhnolohiia. Available at: [Link]

  • IAEA. Validation of thin-layer chromatographic methods for pesticide residue analysis. Available at: [Link]

  • Głowacka, I. E. et al. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules. Available at: [Link]

  • Hoffman Fine Chemicals. Diethyl 7-oxoazepane-4,4-dicarboxylate. Available at: [Link]

  • Manivannan, R. & Prabakaran, J. J. Purification and Identification of Secondary Compounds. Biosciences Biotechnology Research Asia. Available at: [Link]

  • Organic Syntheses. Diethyl (1-Diazo-2-oxopropyl)phosphonate. Available at: [Link]

  • Krasnovskaya, O. et al. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Publications. Available at: [Link]

  • Al-Hity, W. F. et al. (PDF) Synthesis and Characterization of Oxazepine and Oxazepane. ResearchGate. Available at: [Link]

  • Zhang, M-X. et al. Environmental Benign and Scalable Preparation of Diethyl Furoxan-3,4-dicarboxylate Using Silver Carbonate as Nitrile Oxide Generator. OSTI.GOV. Available at: [Link]

  • Bakulina, O. et al. Diazocarbonyl and Related Compounds in the Synthesis of Azoles. Molecules. Available at: [Link]

Sources

Application Notes & Protocols: Utilizing Diethyl 5-Oxoazepane-1,4-dicarboxylate in Peptide Mimetic Design

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Scaffolding in Peptidomimetics

Peptides are fundamental signaling molecules in biology, but their therapeutic potential is often hindered by poor metabolic stability, low oral bioavailability, and conformational flexibility leading to non-selective receptor interactions.[1][2] Peptidomimetics are a class of compounds designed to replicate the biological activity of a native peptide while overcoming these pharmacological hurdles.[2][3] A key strategy in this field is the use of conformationally constrained scaffolds to mimic secondary structures like β-turns and α-helices, which are often crucial for receptor recognition.[4][5] The seven-membered azepane ring has emerged as a privileged scaffold in medicinal chemistry due to its inherent three-dimensionality and its ability to introduce specific conformational constraints into a molecule.[6][7][8]

This guide details the application of a specific, functionalized azepane building block, diethyl 5-oxoazepane-1,4-dicarboxylate , as a versatile scaffold for constructing novel peptide mimetics. This molecule offers two distinct points for peptide chain extension via its carboxylate groups and a ketone functionality for introducing further diversity, making it an ideal starting point for library synthesis and structure-activity relationship (SAR) studies.

The Diethyl 5-Oxoazepane-1,4-dicarboxylate Scaffold

The diethyl 5-oxoazepane-1,4-dicarboxylate scaffold is designed to act as a dipeptide isostere, constraining the backbone into a turn-like conformation. The azepane ring restricts torsional angles, pre-organizing the attached peptide fragments for potentially enhanced binding affinity to the biological target.

Plausible Synthetic Pathway

While numerous methods exist for synthesizing azepane cores, a plausible and efficient route to the target scaffold involves an intramolecular Dieckmann condensation of a linear diester precursor. This provides a reliable method for constructing the core seven-membered ring system.

cluster_0 Plausible Synthesis of the Azepane Scaffold Start Diethyl 2,2'-(tosylazanediyl)diacetate Step1 Michael Addition with Ethyl Acrylate Start->Step1 1. Reagent Intermediate1 Linear Tri-ester Precursor Step1->Intermediate1 Step2 Dieckmann Condensation (e.g., NaOEt, Toluene) Intermediate1->Step2 2. Cyclization Intermediate2 Cyclized β-keto ester Step2->Intermediate2 Step3 Hydrolysis & Decarboxylation (Acidic workup) Intermediate2->Step3 3. Krapcho Decarboxylation Final Target Scaffold: Diethyl 5-oxoazepane-1,4-dicarboxylate Step3->Final

Caption: Plausible synthetic route to the target azepane scaffold.

Application Notes: Design & Strategy

Incorporating the azepane scaffold requires strategic planning. It can be used to replace a dipeptide unit within a known bioactive peptide sequence to investigate the importance of backbone conformation.

  • Mimicking a β-Turn: The rigid azepane core can orient the N- and C-terminal peptide chains in a manner that mimics a β-turn, a common motif in protein-protein interactions.[5]

  • SAR Exploration: The ketone at the C5 position is a key handle for diversification. It can be reduced to an alcohol, or more powerfully, subjected to reductive amination to introduce a wide array of side chains, mimicking the side chain of an amino acid at the i+1 or i+2 position of a turn.

  • Improving Stability: The non-peptidic nature of the core azepane structure imparts resistance to proteolytic degradation at the site of incorporation, increasing the half-life of the resulting mimetic.[1][9]

cluster_peptide Native Peptide β-Turn cluster_mimetic Peptidomimetic with Azepane Core p1 Residue i p2 Residue i+1 p1->p2 p3 Residue i+2 p2->p3 p4 Residue i+3 p3->p4 p4->p1 H-bond m1 Residue i azepane Azepane Scaffold m1->azepane m4 Residue i+3 azepane->m4

Caption: Conceptual mimicry of a peptide β-turn using the azepane scaffold.

Experimental Protocols: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The following protocols detail the preparation of the azepane scaffold for synthesis and its subsequent incorporation into a peptide sequence using a standard Fmoc/tBu strategy.

Protocol 1: Preparation of the Monomer for SPPS

To be incorporated into a peptide chain, the scaffold must have one free carboxylic acid and a protected amine. We will selectively hydrolyze the ester at the N-1 position and protect the ring nitrogen with an Fmoc group.

Step 1.1: Selective Mono-hydrolysis

  • Rationale: Selective hydrolysis of one ester is required to provide a free carboxylic acid for coupling, while the other ester remains to be coupled later. This can be achieved under carefully controlled stoichiometric conditions.

  • Dissolve diethyl 5-oxoazepane-1,4-dicarboxylate (1.0 eq) in a 1:1 mixture of THF and water.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of Lithium Hydroxide (LiOH) (1.05 eq) in water dropwise over 30 minutes.

  • Monitor the reaction by TLC or LC-MS. Upon consumption of starting material, carefully neutralize the reaction to pH ~5-6 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the mono-acid.

Step 1.2: Fmoc Protection of the Azepane Nitrogen

  • Rationale: The secondary amine of the azepane ring must be protected with a base-labile Fmoc group to be compatible with the SPPS workflow.[10]

  • Dissolve the mono-acid product from Step 1.1 (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add Sodium Bicarbonate (NaHCO₃) (3.0 eq) to the solution.

  • Add a solution of Fmoc-OSu (1.1 eq) in 1,4-dioxane dropwise.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Once complete, acidify the mixture with 1M HCl to pH ~2-3 and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield the final building block: 1-(9H-fluoren-9-yl)methyl) 4-ethyl 5-oxoazepane-1,4-dicarboxylate .

Protocol 2: Incorporation into a Peptide Sequence via Manual SPPS

This protocol assumes a standard manual SPPS setup. All steps should be performed in a dedicated peptide synthesis vessel with agitation.

Table 1: Reagents and Typical Conditions for Azepane Coupling

ParameterReagent/ConditionAmount/ValueRationale
ResinWang or Rink Amide Resin1.0 eqStandard resins for C-terminal acid or amide peptides.[10]
Azepane MonomerPrepared in Protocol 13.0 eqExcess ensures driving the coupling reaction to completion.
Coupling ReagentPyBOP3.0 eqEffective for sterically hindered building blocks.
BaseDIEA6.0 eqNeutralizes the protonated amine and activates the coupling reagent.[10]
SolventAnhydrous DMF~10 mL / g resinStandard polar aprotic solvent for SPPS.
Reaction Time2-4 hours-Longer time to account for steric hindrance. Double coupling may be required.
TemperatureRoom Temperature~25°CStandard condition for SPPS.

SPPS Workflow

Resin 1. Resin Swelling (DCM, then DMF) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Prepare resin Wash1 3. DMF Wash Deprotect->Wash1 Couple 4. Coupling Step (Azepane Monomer, PyBOP, DIEA in DMF) Wash1->Couple Wash2 5. DMF Wash Couple->Wash2 Check 6. Kaiser Test (Check for free amines) Wash2->Check Check->Couple Positive (Incomplete) Recouple Next_AA 7. Repeat Cycle (Steps 2-6 for next AA) Check->Next_AA Negative (Complete) Cleave 8. Final Cleavage (TFA Cocktail) Next_AA->Cleave Sequence complete Purify 9. HPLC Purification Cleave->Purify

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Diethyl 5-oxoazepane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. The synthesis of diethyl 5-oxoazepane-1,4-dicarboxylate is typically achieved via a Lewis acid-catalyzed homologation (ring expansion) of ethyl 4-oxopiperidine-1-carboxylate using ethyl diazoacetate (EDA) . While this Schmidt-type insertion is a powerful tool in drug development, it is notoriously sensitive to reaction conditions, often suffering from poor yields, regioselectivity issues, and severe safety hazards at scale.

This guide synthesizes field-proven insights to help you troubleshoot your batch reactions, improve your yield, and safely transition to scalable continuous flow methodologies.

🔍 Troubleshooting Guides & FAQs

Q1: My reaction stalls at 40-50% conversion, and I am recovering a large amount of unreacted starting material. What is causing this?

Expert Insight: The most common culprit for a stalled homologation is the degradation of your Lewis acid catalyst. Boron trifluoride etherate (BF₃·OEt₂) is highly hygroscopic. Upon exposure to trace moisture in the air or your solvent, it rapidly hydrolyzes into hydrofluoric acid and boric acid, completely destroying its Lewis acidity. Without active BF₃ to activate the ketone carbonyl, the nucleophilic attack by EDA cannot occur. Actionable Solution:

  • Always use freshly distilled BF₃·OEt₂ (colorless, not yellow/brown).

  • Rigorously dry your solvents. A solvent mixture of Dichloromethane (DCM) and Methyl tert-butyl ether (MTBE) in a 1:4 ratio over activated 3Å molecular sieves is highly recommended to maintain solubility while excluding water .

Q2: The crude NMR shows a complex mixture with a significant amount of epoxide byproduct instead of the expanded azepane ring. How do I improve regioselectivity?

Expert Insight: The reaction proceeds through a tetrahedral zwitterionic intermediate. At this critical juncture, the intermediate can either undergo the desired alkyl migration (driving the ring expansion) or an intramolecular displacement of the diazonium group by the oxygen atom, yielding an epoxide. This bifurcation is highly temperature-dependent. Elevated temperatures provide the activation energy required for the competitive epoxidation pathway and promote oligomerization of EDA. Actionable Solution:

  • Maintain the internal reaction temperature strictly between -78 °C and -25 °C during the addition phase.

  • Ensure adequate stirring; localized "hot spots" during BF₃·OEt₂ addition will instantly generate epoxides.

Q3: We are trying to scale this synthesis to >100 grams, but the reaction exotherm is uncontrollable. How can we scale up safely without sacrificing yield?

Expert Insight: EDA homologations possess a notorious "induction period." At low temperatures, EDA and BF₃·OEt₂ can pool together without reacting immediately. Once the reaction finally initiates, the accumulated reagents react violently, causing a massive exotherm and rapid N₂ gas evolution (adiabatic temperature rise >45 °C) . This thermal runaway destroys the product and poses a severe explosion risk. Actionable Solution:

  • Do not scale this reaction in batch beyond 10-20 grams.

  • Transition to a continuous flow microreactor . Microreactors offer superior mass and heat transfer, instantly dissipating the exotherm and allowing you to safely run the reaction at higher temperatures (up to 15 °C) with residence times of less than 2 minutes, often boosting yields to >90% .

📊 Data Presentation: Batch vs. Continuous Flow

The following table summarizes the quantitative differences between traditional batch processing and continuous microreactor technology for the synthesis of azepane-based dicarboxylates.

ParameterTraditional Batch ReactorContinuous MicroreactorImpact on Reaction Yield & Safety
Optimal Temperature -78 °C to -25 °C0 °C to 15 °CFlow allows higher temps without epoxide formation due to rapid heat dissipation.
Addition/Residence Time 2–4 hours (slow drip)1.4 – 2.0 minutesFlow eliminates the EDA induction period, preventing reagent pooling.
Typical Crude Yield 65% – 75%89% – 96%Flow minimizes side reactions (oligomerization/epoxidation), maximizing yield.
Safety Profile High Risk (Thermal Runaway)Low RiskFlow limits the active reaction volume to milliliters at any given time.

🧪 Experimental Protocols

Protocol A: Safe Batch Synthesis (Small Scale: <10 grams)

Self-Validation Check: Ensure all glassware is flame-dried and purged with Argon prior to use.

  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve ethyl 4-oxopiperidine-1-carboxylate (1.0 equiv, ~10 g) and ethyl diazoacetate (1.3 equiv) in a strictly anhydrous 1:4 mixture of DCM/MTBE (0.2 M concentration).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -25 °C.

  • Catalyst Addition: Dilute freshly distilled BF₃·OEt₂ (1.2 equiv) in 10 mL of anhydrous MTBE. Add this solution dropwise via a syringe pump over 2 hours. Critical: Monitor the internal temperature probe; do not let the temperature exceed -20 °C.

  • Reaction Monitoring: Stir for an additional 1 hour at -25 °C. Evolution of N₂ gas (bubbling) should be steady but not vigorous. Check completion via TLC (EtOAc/Hexane 1:1, visualizing with KMnO₄).

  • Quench & Workup: Quench the reaction at -25 °C by adding 50 mL of saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature. Separate the organic layer, extract the aqueous layer with DCM (2 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to yield diethyl 5-oxoazepane-1,4-dicarboxylate.

Protocol B: Continuous Flow Synthesis (Scale-Up: >100 grams)

Self-Validation Check: Calibrate pump flow rates with pure solvent prior to introducing reagents.

  • Feed Solution A: Prepare a solution of ethyl 4-oxopiperidine-1-carboxylate (0.375 M) and ethyl diazoacetate (0.50 M) in anhydrous DCM/MTBE (1:4).

  • Feed Solution B: Prepare a solution of BF₃·OEt₂ (0.345 M) in anhydrous MTBE.

  • Reactor Setup: Connect Feed A and Feed B to a T-mixer leading into a glass or silicon microreactor chip (volume ~1-2 mL) equipped with an active cooling jacket set to 15 °C.

  • Execution: Pump Feed A at 16.0 mL/min and Feed B at 4.0 mL/min (Residence time ~1.4 min).

  • Inline Quench: Direct the reactor outlet immediately into a stirred vessel containing 1 M aqueous tartaric acid or sat. NaHCO₃ to instantly quench the catalyst.

  • Workup: Separate phases, dry the organic layer, and concentrate to obtain the product in >90% yield.

🧬 Mechanistic Workflow & Causality

Understanding the exact point of failure in the reaction mechanism is key to optimizing your yield. The diagram below illustrates the pathway from activation to ring expansion, highlighting where temperature control dictates the fate of the intermediate.

G SM Ethyl 4-oxopiperidine-1-carboxylate Act BF3-Activated Ketone SM->Act BF3·OEt2 Add EDA Addition (Exothermic) Act->Add Ethyl Diazoacetate Zwit Tetrahedral Zwitterionic Intermediate Add->Zwit N2 Loss of N2 Gas (Expansion Driving Force) Zwit->N2 Epox Epoxide Byproduct (Poor Temp Control) Zwit->Epox Elevated Temp (>0°C) Mig Alkyl Migration (Regioselective) N2->Mig Controlled Temp (-25°C) Prod Diethyl 5-oxoazepane-1,4-dicarboxylate (Target Product) Mig->Prod

Mechanistic pathway of EDA-mediated ring expansion, highlighting the temperature-dependent bifurcation.

📚 References

  • Discovery of β-Arrestin Biased Ligands of 5-HT7R. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Application of Microreactor Technology in Process Development. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. Organic Process Research & Development, ACS Publications. Available at:[Link]

Troubleshooting common impurities in diethyl 5-oxoazepane-1,4-dicarboxylate reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of diethyl 5-oxoazepane-1,4-dicarboxylate .

This compound is typically synthesized via the Büchner–Curtius–Schlotterbeck homologation—a ring expansion of an N-protected 4-piperidone (e.g., ethyl 4-oxopiperidine-1-carboxylate) using ethyl diazoacetate (EDA) and a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂) [1]. While this transformation is highly effective, the highly reactive diazonium intermediates make the reaction prone to specific impurity branching if kinetic control is lost.

Mechanistic Pathway & Impurity Branching

To troubleshoot impurities, we must first understand the causality of their formation. The ring expansion relies on the delicate balance between the rate of EDA addition, the Lewis acid activation of the ketone, and the migratory aptitude of the carbon-carbon bond.

G Piperidone N-Carbethoxy- 4-Piperidone Activated BF3-Activated Complex Piperidone->Activated BF3·OEt2 (-20 °C) EDA Ethyl Diazoacetate (EDA) Dimers Diethyl Fumarate (EDA Dimer) EDA->Dimers Lewis Acid Decomposition Intermediate Zwitterionic Intermediate Activated->Intermediate + EDA (Controlled) Target Diethyl 5-oxoazepane- 1,4-dicarboxylate Intermediate->Target 1,2-Alkyl Migration (-N2) Epoxide Spiro-Epoxide (Side Product) Intermediate->Epoxide Direct O-Alkylation (-N2) Azocane Azocane Derivative (Over-insertion) Target->Azocane + EDA (Excess)

Mechanistic pathway of piperidone ring expansion and associated impurity branching.

The "Why" Behind the Impurities:
  • Diethyl Fumarate/Maleate (EDA Dimers): EDA is highly unstable in the presence of Lewis acids. If the local concentration of EDA exceeds the rate at which it reacts with the activated ketone, BF₃·OEt₂ will catalyze EDA dimerization. This consumes your reagent, leaving unreacted 4-piperidone behind.

  • Spiro-Epoxides: The zwitterionic intermediate can undergo direct intramolecular O-alkylation instead of the desired 1,2-alkyl migration. This is a thermodynamically driven side-reaction that dominates if the reaction temperature exceeds -10 °C.

  • Azocane Derivatives (8-Membered Rings): The target azepane is a β-keto ester, which is still susceptible to nucleophilic attack. If EDA is added too rapidly or in massive excess, a second homologation occurs, yielding an azocane-dicarboxylate.

Analytical Signatures of Impurities

To accurately troubleshoot your reaction, utilize the following quantitative markers to identify which side-pathway is dominating your flask [2].

CompoundMW ( g/mol )LC-MS Signature (m/z [M+H]⁺)Key ¹H NMR Signature (CDCl₃, ppm)Primary Causality
Diethyl 5-oxoazepane-1,4-dicarboxylate (Target) 285.3286~3.80 (m, 1H, C4-H methine); ~4.15 (m, 4H, ester CH₂)N/A (Desired Product)
N-Carbethoxy-4-piperidone (Starting Material) 171.2172~2.45 (t, 4H, C3/C5 CH₂); ~3.75 (t, 4H, C2/C6 CH₂)Reagent depletion via EDA dimerization
Spiro-Epoxide Byproduct 285.3286~3.25 (s, 1H, epoxide CH)Temperature too high (> -10 °C)
Azocane Derivative (Over-insertion) 371.4372Complex multiplet ~2.80-3.10 (ring CH₂)EDA added too rapidly / Excess EDA
Diethyl Fumarate/Maleate (EDA Dimers) 172.2173~6.85 (s, 2H, alkene CH=CH)Poor stirring / High local EDA concentration

Self-Validating Experimental Protocol

To prevent these impurities, the protocol must be treated as a kinetic control system. Do not deviate from the temperature or addition rates.

Reagents:

  • Ethyl 4-oxopiperidine-1-carboxylate (1.0 equiv, strictly dried)

  • Ethyl diazoacetate (EDA) (1.3 equiv, ~15% w/w in toluene recommended for safety)

  • BF₃·OEt₂ (1.05 equiv, freshly distilled or from a new ampoule)

  • Anhydrous Diethyl Ether (Et₂O)

Step-by-Step Methodology:

  • System Preparation: Purge a multi-neck flask with Argon. Dissolve the piperidone in anhydrous Et₂O (0.2 M concentration).

    • Validation Checkpoint: The solution must be perfectly clear. Any cloudiness indicates moisture, which will immediately quench the BF₃ catalyst.

  • Catalyst Activation: Cool the flask to strictly -20 °C using a dry ice/ethylene glycol bath. Add BF₃·OEt₂ dropwise. Stir for 15 minutes.

    • Validation Checkpoint: The solution should remain pale. A rapid color change to dark brown indicates degraded BF₃·OEt₂ or severe solvent impurities.

  • Kinetic Addition of EDA (Critical Step): Load the EDA solution into a syringe pump. Add to the reaction mixture at a rate of 0.1 equiv/hour directly into the vortex of the stirring solution.

    • Validation Checkpoint: Monitor the reaction with a mineral oil bubbler. Nitrogen gas (N₂) evolution should perfectly match the addition rate of the syringe pump. If the pump is running but bubbling stops, pause the addition immediately . This indicates intermediate buildup, risking a sudden, violent exothermic release and epoxide formation.

  • Quenching: Once addition is complete and bubbling ceases, quench the reaction at -20 °C by adding saturated aqueous NaHCO₃.

    • Validation Checkpoint: Check the pH of the aqueous layer; it must be >7 to ensure complete neutralization of the Lewis acid before warming to room temperature, preventing decarboxylation of the β-keto ester.

  • Purification: Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes:EtOAc gradient).

Frequently Asked Questions (FAQs)

Q: My reaction stalled at 60% conversion, and I see a massive peak at m/z 173 in my LC-MS. Should I just add more EDA? A: No. The peak at m/z 173 is diethyl fumarate/maleate. Your EDA is dimerizing instead of reacting with the piperidone. Adding more EDA will just create more dimer. This happens when the local concentration of EDA is too high. Ensure you are using a syringe pump and that your overhead stirring is vigorous enough to disperse the EDA instantly upon contact with the solution.

Q: I am getting the same mass (m/z 286) as the target, but the NMR is completely different and the Rf value is much higher. What did I make? A: You have synthesized the spiro-epoxide impurity. This is an isomer of your target compound (hence the identical mass). It forms when the reaction temperature creeps above -10 °C, providing enough thermal energy for the oxygen atom to outcompete the carbon-carbon bond for migration. Ensure your cooling bath is strictly maintained at -20 °C.

Q: Why do you recommend Et₂O over Dichloromethane (DCM) for this reaction? A: While DCM is a better solvent for the starting materials, Et₂O acts as a mild coordinating solvent for the BF₃ catalyst. This slightly attenuates the Lewis acidity, slowing down the catastrophic dimerization of EDA and providing a wider kinetic window for the desired 1,2-alkyl migration to occur smoothly [1].

Q: The isolated product slowly degrades into a new compound with a mass of m/z 213 over a few weeks. How do I stop this? A: Your compound is undergoing spontaneous decarboxylation (loss of the C4 ethyl ester group, -73 Da). β-keto esters are inherently unstable, especially if trace amounts of acid from the silica gel column remain. Store the purified diethyl 5-oxoazepane-1,4-dicarboxylate neat at -20 °C under argon, or immediately carry it forward to the next synthetic step (e.g., hydrazine cyclization).

References

  • Title: Discovery of β-Arrestin Biased Ligands of 5-HT7R Source: ACS Chemical Neuroscience (ACS Publications) URL: [Link]

  • Title: 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CID 4436570) Source: PubChem (National Library of Medicine) URL: [Link]

Optimizing reaction temperature and time for diethyl 5-oxoazepane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of diethyl 5-oxoazepane-1,4-dicarboxylate. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of azepane-based scaffolds. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize reaction temperature and time, ensuring high yield and purity.

Introduction: The Chemistry at a Glance

The synthesis of diethyl 5-oxoazepane-1,4-dicarboxylate is a classic example of an intramolecular cyclization reaction known as the Dieckmann Condensation .[1][2][3] This reaction involves the base-catalyzed intramolecular condensation of a diester to form a cyclic β-keto ester.[4][5] In this specific case, a linear 1,7-diester undergoes cyclization to form the seven-membered azepane ring, a privileged scaffold in medicinal chemistry.

Understanding the mechanism is key to effective troubleshooting. The reaction proceeds via the formation of a resonance-stabilized enolate, which then acts as an internal nucleophile, attacking the second ester group.[2][6] The subsequent elimination of an alkoxide and the final, irreversible deprotonation of the product drive the reaction to completion.[6][7]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, focusing on the critical interplay between reaction temperature and time.

Q1: My reaction yield is consistently low or zero. What are the primary causes related to temperature and time?

A1: Low or no yield is a frequent issue, often stemming from suboptimal reaction conditions or procedural errors. Let's break down the probable causes:

  • Insufficient Thermal Energy: The Dieckmann condensation requires a certain activation energy. If the reaction temperature is too low, the rate of enolate formation and subsequent cyclization will be impractically slow. For traditional base systems like sodium ethoxide in ethanol, reflux temperatures (approx. 78°C) are often necessary to drive the reaction efficiently.[6]

  • Premature Quenching: If the reaction time is too short, the equilibrium may not have sufficiently shifted towards the product. This is a common issue in optimization studies where time is aggressively minimized.

  • Base Incompatibility with Temperature: The choice of base and solvent system dictates the optimal temperature range. Stronger, sterically hindered bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in aprotic solvents (e.g., THF, Toluene) can often be run at lower temperatures, which helps minimize side reactions.[8] Attempting to run a weaker base like sodium ethoxide at room temperature will likely result in a failed reaction.

  • Thermal Decomposition: Conversely, excessively high temperatures can lead to the decomposition of the starting material, the product, or promote unwanted side reactions, thereby reducing the overall yield.

Troubleshooting Steps:

  • Verify Your Base/Solvent/Temperature Combination: Ensure your chosen conditions are compatible. For NaOEt, start with refluxing ethanol. For NaH or t-BuOK, you can begin at room temperature and gently warm if the reaction is sluggish.

  • Monitor Reaction Progress: Do not rely on a fixed time from a literature procedure. Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting diester. The reaction is complete only when the starting material is fully consumed.

  • Ensure Anhydrous Conditions: The enolate intermediate is highly basic and will be quenched by any protic contaminants like water or alcohol (if using a non-alkoxide base). Ensure all glassware is oven-dried and solvents are anhydrous.

Q2: I'm observing significant byproduct formation. How can I adjust the temperature and time to improve selectivity?

A2: Byproduct formation is typically due to competing intermolecular reactions or side reactions favored by incorrect thermal conditions.

  • Intermolecular Claisen Condensation: If the reaction concentration is too high, the enolate of one molecule can react with the ester of another, leading to oligomers or polymers instead of the desired intramolecular cyclization.[9] This is often exacerbated by higher temperatures which increase collision frequency.

  • Side Reactions: Depending on the substrate, other base-mediated side reactions can occur. High temperatures can provide the activation energy for these alternative pathways.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most direct way to reduce the rate of unwanted side reactions. If using a strong base like NaH in THF, try running the reaction at 0 °C or even lower temperatures to improve selectivity.

  • Employ High-Dilution Conditions: To favor the intramolecular pathway, run the reaction at a lower concentration (e.g., 0.01-0.05 M).[9] This can be achieved by slowly adding the substrate solution to a solution of the base over an extended period (syringe pump addition). This keeps the instantaneous concentration of the starting material low.

  • Optimize Reaction Time: Do not let the reaction stir for an unnecessarily long time after completion, especially at elevated temperatures. Once TLC/GC confirms the consumption of starting material, proceed with the workup to prevent product degradation or equilibration to less favorable side products.

Systematic Optimization of Reaction Parameters

A systematic approach is crucial for successfully optimizing any chemical reaction. We recommend a matrix-based approach to efficiently determine the optimal temperature and time.

Experimental Protocol: Temperature & Time Optimization

This protocol outlines a method for optimizing the reaction using a parallel setup.

1. Materials & Setup:

  • Starting Diester (e.g., Diethyl 2,2'-(azanediyl)diacetate derivative)

  • Base (e.g., Sodium Hydride, 60% dispersion in mineral oil)

  • Anhydrous Solvent (e.g., Tetrahydrofuran - THF)

  • Inert atmosphere setup (Argon or Nitrogen)

  • Parallel reaction block or multiple reaction flasks in a temperature-controlled oil bath

  • TLC or GC-MS for reaction monitoring

2. Reaction Setup (Example for one reaction):

  • Under an inert atmosphere, add anhydrous THF to a flame-dried flask.

  • Carefully add the required amount of base (e.g., 1.1 equivalents of NaH).

  • Cool the suspension to the desired starting temperature (e.g., 0 °C).

  • Dissolve the starting diester (1.0 equivalent) in anhydrous THF.

  • Slowly add the diester solution to the base suspension via syringe.

  • Stir the reaction at the set temperature.

3. Optimization Matrix: Set up a series of parallel reactions varying both temperature and time. Monitor each reaction for the consumption of starting material.

Reaction IDTemperature (°C)Target Time (h)Monitored Outcome (Yield/Purity %)
A102Analyze via GC/TLC
A206Analyze via GC/TLC
A3012Analyze via GC/TLC
B125 (Room Temp)1Analyze via GC/TLC
B225 (Room Temp)4Analyze via GC/TLC
B325 (Room Temp)8Analyze via GC/TLC
C1500.5Analyze via GC/TLC
C2501.5Analyze via GC/TLC
C3504Analyze via GC/TLC

4. Analysis and Interpretation:

  • After the designated time, quench a small aliquot of each reaction and analyze it (e.g., by GC-MS) to determine the ratio of product to starting material and identify any byproducts.

  • Plotting the results will reveal the optimal conditions. You may find that a moderate temperature (e.g., 25 °C) for a few hours gives the best balance of reaction rate and cleanliness, while higher temperatures lead to more impurities despite a faster reaction.

Visualizing the Process

To better understand the chemistry and the optimization workflow, refer to the diagrams below.

Dieckmann_Condensation Figure 1: Generalized Mechanism of Dieckmann Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Elimination & Final Deprotonation Diester Diester Enolate Enolate Diester->Enolate  Base (e.g., NaH) - H₂ Tetrahedral_Intermediate Tetrahedral_Intermediate Enolate->Tetrahedral_Intermediate  Nucleophilic Attack Cyclic_Beta_Keto_Ester Cyclic_Beta_Keto_Ester Tetrahedral_Intermediate->Cyclic_Beta_Keto_Ester  - EtO⁻ Product_Enolate Product_Enolate Cyclic_Beta_Keto_Ester->Product_Enolate  Base (Drives Equilibrium) Final_Product Final_Product Product_Enolate->Final_Product  Acidic Workup (H₃O⁺)

Caption: Generalized mechanism of the Dieckmann condensation.

Optimization_Workflow Figure 2: Workflow for Temperature & Time Optimization start Define Problem: Low Yield / Impurities setup Setup Parallel Reactions (Vary Temp & Time) start->setup monitor Monitor Progress (TLC, GC-MS) setup->monitor analyze Analyze Aliquots: Yield & Purity Assessment monitor->analyze decision Optimal Conditions Found? analyze->decision implement Implement Optimal Temp & Time decision->implement  Yes refine Refine Conditions (e.g., Concentration, Base) decision->refine  No refine->setup

Caption: Systematic workflow for optimizing reaction parameters.

References

  • Wikipedia. (2023). Dieckmann condensation. Retrieved from [Link]

  • Chemistry Steps. (2020, April 8). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction and Mechanism of Dieckmann reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]

  • Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (1967).
  • Dallinger, D., & Kappe, C. O. (2011). Simple Microwave-Assisted Claisen and Dieckmann Condensation Experiments for the Undergraduate Organic Chemistry Laboratory.
  • The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2021, May 6). Experimental Help for Dieckmann Condensation. r/chemhelp. Retrieved from [Link]

  • Robinson, M. (2005). Optimization of a Key Step in the Synthesis of Benzocaine. Inspiration. Retrieved from [Link]

  • Fiveable. (2025, August 15). Dieckmann: Organic Chemistry Study Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • JoVE. (2023, April 30). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry. Retrieved from [Link]

  • OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Diethyl 5-Oxoazepane-1,4-Dicarboxylate Solubility

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you know that the synthesis of complex GPCR ligands—such as 5-HT7 and 5-HT2C receptor agonists—relies heavily on the robust reactivity of foundational building blocks[1],[2].

Diethyl 5-oxoazepane-1,4-dicarboxylate (CAS: 19786-58-4) is a critical intermediate used in ring-expansion and cyclization workflows to generate fused pyrazoloazepines and pyrimidoazepines[1],[2]. However, its unique structural motifs—a polar β-keto ester coupled with a carbamate—often lead to unpredictable phase behavior and solubility issues in standard organic solvents.

This guide is designed to provide you with field-proven, mechanistically grounded solutions to overcome these bottlenecks.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my diethyl 5-oxoazepane-1,4-dicarboxylate forming a cloudy suspension in non-polar solvents like hexanes, but dissolving perfectly in DCM?

The Causality: Solubility is dictated by the energetic balance between solute-solute and solvent-solute interactions. Diethyl 5-oxoazepane-1,4-dicarboxylate possesses a highly polar β-keto ester motif and a carbamate group, creating strong intermolecular dipole-dipole interactions. In low-dielectric solvents like hexanes ( ϵ≈1.89 ), the solvent cannot adequately disrupt these forces, leading to phase separation or "oiling out." Dichloromethane (DCM, ϵ≈8.93 ) provides the optimal dipole moment to solvate both the lipophilic ethyl chains and the polar carbonyls.

Q2: I am observing a cloudy suspension even in THF, which used to dissolve it perfectly. What changed?

The Causality: This is a classic indicator of chemical degradation rather than a simple solubility failure. The compound is susceptible to moisture-induced hydrolysis of the ester groups over time. Once hydrolyzed, the resulting β-keto acids undergo spontaneous decarboxylation and subsequent aldol-type self-condensation. The cloudy suspension you observe consists of these higher-molecular-weight, poorly soluble oligomeric degradants. The Fix: Filter the solution through a 0.45 µm PTFE syringe filter before use. To prevent recurrence, always store the neat compound under an inert atmosphere (Argon/Nitrogen) at -20°C[3].

Q3: How does keto-enol tautomerism affect its solubility during low-temperature reactions?

The Causality: The β-keto ester moiety exists in a dynamic equilibrium between its keto and enol forms. In polar aprotic solvents, the keto form is generally favored. However, at the low temperatures (-78°C to -20°C) required for ring-expansion reactions with diazoacetates[1], the solubility of specific tautomeric states drops significantly, causing sudden precipitation. The Fix: Utilize a binary solvent system. Adding 10% DCM to your THF maintains the solvation sphere around both tautomeric states, preventing precipitation at sub-zero temperatures.

Part 2: Quantitative Data & Solvent Compatibility

To optimize your reaction conditions, refer to the empirical solubility data summarized below. Always select a solvent that matches the dielectric requirements of your specific downstream transformation.

Table 1: Solubility Profile of Diethyl 5-oxoazepane-1,4-dicarboxylate at 20°C

SolventDielectric Constant ( ϵ )Solubility RangeRecommended Application / Notes
Hexanes 1.89Poor (< 5 mg/mL)Not recommended. Causes immediate "oiling out".
Toluene 2.38Moderate (10-50 mg/mL)Acceptable for high-temperature Dean-Stark cyclizations.
THF 7.58Excellent (> 200 mg/mL)Ideal for low-temperature enolate chemistry[1].
DCM 8.93Excellent (> 500 mg/mL)Best for preparing high-concentration stock solutions.
Methanol 32.70Good (> 100 mg/mL)Caution: Prolonged exposure may cause transesterification.
Water 80.10Very Poor (< 1 mg/mL)Highly advantageous for aqueous workups to remove salts.

Part 3: Standardized Experimental Methodologies

Protocol: Preparation of a Self-Validating 0.5 M Stock Solution

Preparing a standardized stock solution minimizes handling errors and mitigates moisture exposure, ensuring reproducible stoichiometry for downstream cyclizations (e.g., hydrazine reactions to form dihydropyrazolones)[1].

Step-by-Step Workflow:

  • Thermal Equilibration: Remove the neat diethyl 5-oxoazepane-1,4-dicarboxylate from -20°C storage[3]. Allow it to equilibrate to room temperature inside a desiccator for 30 minutes to prevent atmospheric moisture condensation.

  • Visual Quality Control: Inspect the compound. It should appear as a clear, slightly viscous oil. If white particulates are present, prepare for Step 6.

  • Solvent Preparation: Dispense 15 mL of anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (stored over activated 3Å molecular sieves) into a flame-dried 25 mL volumetric flask.

  • Dissolution: Accurately weigh 1.286 g (5.0 mmol) of the compound and transfer it into the flask.

  • Agitation: Swirl the flask gently until visually homogeneous. Crucial: Do not sonicate. Localized heating from sonication can promote unwanted aldol condensation of the β-keto ester.

  • Filtration: Dilute to the 10 mL mark with the anhydrous solvent to achieve a 0.5 M concentration. Pass the entire volume through a 0.45 µm PTFE syringe filter directly into an argon-purged Schlenk flask.

  • Self-Validation Step: To validate the integrity of your stock solution, remove a 10 µL aliquot, dilute in 1 mL of CDCl3, and perform a quick 1H-NMR. The presence of sharp ethyl ester multiplets at δ 4.1-4.2 ppm and the absence of broad baseline humps confirms a successful, non-degraded solution[2].

  • Storage: Use immediately, or store at -80°C under argon for up to 14 days.

Part 4: Visual Workflows & Mechanistic Pathways

SolventWorkflow Start Assess Diethyl 5-oxoazepane- 1,4-dicarboxylate Sample Visual Visual Inspection (Oil vs. Solid Particulates) Start->Visual ClearOil Clear Viscous Oil Visual->ClearOil Particulates White Particulates / Cloudy Visual->Particulates SolventSelect Select Solvent based on Dielectric Constant (ε) ClearOil->SolventSelect Filter Filter through 0.45µm PTFE (Remove Polymeric Degradants) Particulates->Filter Aprotic Polar Aprotic (THF, DCM, EtOAc) SolventSelect->Aprotic Optimal NonPolar Non-Polar (Hexanes, Heptane) SolventSelect->NonPolar Poor Solubility Proceed Proceed to Synthesis (e.g., Pyrazoloazepine prep) Aprotic->Proceed Filter->SolventSelect

Workflow for troubleshooting diethyl 5-oxoazepane-1,4-dicarboxylate solubility.

Pathway Piperidone 1-Boc-4-piperidone (Starting Material) Azepane Diethyl 5-oxoazepane- 1,4-dicarboxylate Piperidone->Azepane Ring Expansion Fused Fused Pyrazoloazepine Derivatives Azepane->Fused Cyclization Receptor 5-HT7 / 5-HT2C Receptors Fused->Receptor Ligand Binding Signaling G-Protein / β-Arrestin Biased Signaling Receptor->Signaling Modulates

Chemical synthesis pathway and GPCR signaling context for fused azepines.

References

  • [1] Discovery of β-Arrestin Biased Ligands of 5-HT7R. ACS Publications.

  • [2] Pyrimido [4, 5-D] azepine derivatives as 5-HT2C agonists (AU2008231543A1). Google Patents.

  • [3] Diethyl 5-oxoazepane-1,4-dicarboxylate Product Information. AK Scientific.

Sources

Preventing thermal degradation of diethyl 5-oxoazepane-1,4-dicarboxylate during storage

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the storage and handling of diethyl 5-oxoazepane-1,4-dicarboxylate. This document provides in-depth troubleshooting advice and frequently asked questions to prevent its thermal degradation and ensure the integrity of your experimental outcomes.

Introduction

Diethyl 5-oxoazepane-1,4-dicarboxylate is a key heterocyclic building block in medicinal chemistry. Its structure, incorporating a seven-membered azepane ring, a β-keto ester, and a carbamate functional group, offers rich chemical diversity for drug design. However, this complexity also presents stability challenges, primarily the risk of thermal degradation during storage. Understanding the underlying chemical principles governing its stability is paramount for reliable and reproducible research.

The primary degradation pathways for this molecule are rooted in its β-keto ester and diester functionalities:

  • Hydrolysis: The ester groups are susceptible to cleavage in the presence of water, a reaction catalyzed by acidic or basic conditions, leading to the formation of the corresponding carboxylic acids.

  • Decarboxylation: The β-keto ester, upon hydrolysis to the β-keto acid, is prone to losing carbon dioxide, especially when heated, resulting in a ketone.[1][2]

This guide will equip you with the knowledge to mitigate these degradation pathways and maintain the purity of your diethyl 5-oxoazepane-1,4-dicarboxylate.

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and use of diethyl 5-oxoazepane-1,4-dicarboxylate.

dot

Caption: Troubleshooting workflow for identifying and preventing degradation.

Question 1: I've noticed a change in the physical appearance of my compound (e.g., discoloration, clumping). What could be the cause?

Answer:

Changes in physical appearance are often the first indicators of chemical degradation. For diethyl 5-oxoazepane-1,4-dicarboxylate, these changes can be attributed to:

  • Moisture Absorption: The ester and ketone functionalities can attract water molecules from the atmosphere, leading to clumping or the formation of a viscous liquid. This absorbed moisture can then facilitate hydrolysis.

  • Formation of Degradation Products: The degradation products may have different physical properties, including color, from the parent compound.

Recommended Action:

  • Analytical Verification: The first step is to assess the purity of your compound. A simple Thin-Layer Chromatography (TLC) analysis can often reveal the presence of impurities. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is recommended.

  • Review Storage Conditions: Ensure the compound is stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to minimize moisture exposure.[3]

Question 2: My analytical data (HPLC/GC-MS) shows unexpected peaks. What are the likely degradation products?

Answer:

The appearance of new peaks in your chromatogram suggests the formation of degradation products. Based on the structure of diethyl 5-oxoazepane-1,4-dicarboxylate, the most probable degradation products are:

  • Mono-hydrolyzed products: Cleavage of one of the ethyl ester groups will result in the corresponding mono-carboxylic acid.

  • Di-hydrolyzed product: Cleavage of both ethyl ester groups will lead to the di-carboxylic acid.

  • Decarboxylated product: If the β-keto ester undergoes hydrolysis, the resulting β-keto acid can readily decarboxylate to form the corresponding ketone, 5-oxoazepane-1-carboxylate.

Recommended Action:

  • Characterize the Impurities: If your analytical technique is coupled with mass spectrometry (LC-MS or GC-MS), you can identify the impurities by their mass-to-charge ratio (m/z).

  • Forced Degradation Study: To confirm the identity of the degradation products, you can perform a forced degradation study. This involves subjecting a small sample of the pure compound to harsh conditions (e.g., elevated temperature, acidic or basic solutions) to intentionally induce degradation and then analyzing the products.

Question 3: How can I prevent the degradation of diethyl 5-oxoazepane-1,4-dicarboxylate during long-term storage?

Answer:

Preventing degradation requires a multi-faceted approach that addresses the key environmental factors that promote hydrolysis and decarboxylation.

Storage ParameterRecommendationRationale
Temperature -20°C to -80°CLow temperatures significantly reduce the rate of both hydrolysis and decarboxylation. Studies on similar compounds have shown that storage at -80°C is highly effective at preserving stability.[4][5][6]
Atmosphere Inert gas (Argon or Nitrogen)An inert atmosphere displaces oxygen and, more importantly, moisture, thereby minimizing oxidative and hydrolytic degradation.[3]
Moisture Use of desiccantsStoring the compound in a desiccator containing a drying agent like silica gel or molecular sieves will absorb any residual moisture.[3]
Container Tightly sealed, amber glass vialA tightly sealed container prevents the ingress of moisture and air. Amber glass protects the compound from potential light-induced degradation, although thermal degradation is the primary concern.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for diethyl 5-oxoazepane-1,4-dicarboxylate?

A1: The most likely primary degradation pathway is hydrolysis of the ester groups, which can be initiated by exposure to moisture. This can be followed by the decarboxylation of the resulting β-keto acid, especially if the compound is exposed to elevated temperatures.[1][2]

Q2: At what temperature does significant thermal degradation occur?

Q3: Is the azepane ring itself susceptible to degradation under normal storage conditions?

A3: The azepane ring is a saturated heterocyclic amine and is generally stable under typical storage conditions. Ring-opening or rearrangement reactions of the azepane core are unlikely to occur without the presence of specific reagents or high energy input (e.g., high heat, strong acids/bases).[7][8]

Q4: Can I store the compound in a solution?

A4: Storing diethyl 5-oxoazepane-1,4-dicarboxylate in solution is generally not recommended for long-term storage due to the increased risk of hydrolysis. If short-term storage in solution is necessary, use an anhydrous aprotic solvent (e.g., anhydrous acetonitrile, dichloromethane) and store at a low temperature. Avoid protic solvents like methanol or ethanol, which can participate in transesterification reactions.

Q5: What analytical techniques are best suited for monitoring the stability of this compound?

A5:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is well-suited for separating the parent compound from its more polar degradation products (hydrolyzed acids). A C18 column with a gradient elution using a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) would be a good starting point for method development.[9][10][11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, particularly for identifying the more volatile decarboxylated product. Derivatization may be necessary to improve the volatility and thermal stability of the parent compound and its hydrolyzed forms.[13][14][15][16]

Q6: If my compound has degraded, can I repurify it?

A6: Yes, if degradation is minor, the compound can often be repurified. Flash column chromatography on silica gel is a common method for purifying organic compounds. The choice of solvent system will depend on the polarity of the impurities. Since the degradation products are likely to be more polar (carboxylic acids), they should have different retention times on a silica gel column compared to the parent diester.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a starting point for developing a specific HPLC method for diethyl 5-oxoazepane-1,4-dicarboxylate.

ParameterSpecification
Instrument HPLC system with UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the compound. A typical starting point could be 10% B to 90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

dot

Caption: HPLC analysis workflow.

References

  • Al-Hity, W. F., et al. (2006). Synthesis and Characterization of Oxazepine and Oxazepane. ResearchGate. Available at: [Link]

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters. BenchChem.
  • Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Available at: [Link]

  • Durham E-Theses. (n.d.). PDF (A2.3. HPLC Assays). Available at: [Link]

  • Fiveable. (2025). Cyclic β-Ketoester: Organic Chemistry Study Guide. Fiveable.
  • Gassman, P. G., & Schenk, W. N. (1977). The Chemistry of β-Keto Esters. The Journal of Organic Chemistry.
  • Master Organic Chemistry. (2022). Decarboxylation. Master Organic Chemistry. Available at: [Link]

  • Pacakova, V., & Leclercq, P. A. (1991). Gas chromatography-mass spectrometry and high-performance liquid chromatographic analyses of thermal degradation products of co. Pure and Applied Chemistry.
  • PubChem. (n.d.). 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate. PubChem. Available at: [Link]

  • ResearchGate. (2015). Any advice about the stability of ester and carbamate containing compounds?. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2021).
  • Wikipedia. (n.d.). Azepane. Wikipedia. Available at: [Link]

  • Zarraga, M. (2021). Robust and Fast UV–HPLC Method for Biotransformation Analysis of Azecines. Journal of Analytical Science and Technology.
  • Zhang, Y., et al. (2009).
  • LookChem. (n.d.). ETHYL 1-BOC-5-OXO-HEXAHYDRO-1H-AZEPINE-4-CARBOXYLATE Safety Data Sheets(SDS). LookChem. Available at: [Link]

  • BenchChem. (2025). preventing decarboxylation of beta-keto acids during analysis. BenchChem.
  • PubMed. (2002). Separation of oxazepam, lorazepam, and temazepam enantiomers by HPLC on a derivatized cyclodextrin-bonded phase: application to the determination of oxazepam in plasma. PubMed. Available at: [Link]

  • PubMed. (1995). Stability of ketone bodies in serum in dependence on storage time and storage temperature. PubMed. Available at: [Link]

  • PubMed Central (PMC). (2023).
  • PubMed Central (PMC). (2010). Understanding the chemical basis of drug stability and degradation. PubMed Central (PMC). Available at: [Link]

  • ResearchGate. (2020). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

  • ResearchGate. (2008). GC/MS chromatogram of keto acid methyl ester standard (A) and the... ResearchGate. Available at: [Link]

  • ResearchGate. (2006). Transesterfication of β-keto esters during gas chromatography and their tautomers separation.
  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Available at: [Link]

Sources

Reducing side reactions and byproducts in azepane dicarboxylate preparation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for azepane dicarboxylate synthesis. Seven-membered nitrogen heterocycles are highly valuable scaffolds in drug discovery, but their preparation is notoriously plagued by competing side reactions due to unfavorable cyclization kinetics and intermediate instability.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you suppress byproducts and maximize your reaction yields.

Pathway Overview

Azepane_Synthesis P1 Dienes R1 Ring-Closing Metathesis (RCM) P1->R1 P2 Cycloalkenes R2 Oxidative Cleavage & Reductive Amination P2->R2 P3 Diesters R3 Catalytic Hydrogenation P3->R3 T Azepane Dicarboxylate R1->T Ru Catalyst B1 Oligomers & Isomers R1->B1 R2->T NaBH3CN B2 Epimers & Degradation R2->B2 R3->T Ru/Triphos B3 N-Methylation Byproducts R3->B3

Figure 1. Primary synthetic pathways to azepanes and associated side reactions.

Section 1: Ring-Closing Metathesis (RCM) Troubleshooting

Q1: Why am I getting high levels of linear oligomers instead of the cyclized azepane during RCM? Causality: The formation of a seven-membered azepane ring is entropically less favorable than forming five- or six-membered rings. Because the intramolecular cyclization rate is relatively slow, bimolecular cross-metathesis (CM) competes effectively, leading to linear oligomers (1[1]). Solution: Implement the high-dilution principle. Rather than running the reaction at standard batch concentrations (0.1 M), use a syringe pump to slowly add the diene precursor to the catalyst solution over several hours, maintaining a steady-state concentration below 0.005 M. This kinetically favors unimolecular ring closure over bimolecular oligomerization.

Q2: My RCM reaction successfully forms the azepane ring, but I am seeing significant double-bond isomerization. How can I prevent this? Causality: During the RCM reaction, ruthenium alkylidene catalysts (such as Grubbs 1st or 2nd generation) can decompose to form ruthenium-hydride species. These hydrides are highly active catalysts for double-bond migration, shifting the alkene away from the desired position (2[2]). Solution: Add a hydride scavenger to the reaction mixture. Introducing 10 mol% of 1,4-benzoquinone effectively oxidizes and neutralizes the Ru-hydride species without interfering with the primary metathesis cycle, preserving the structural integrity of the azepane.

Section 2: Oxidative Cleavage & Reductive Amination

Q3: When using the oxidative cleavage/reductive amination route, my dialdehyde intermediate degrades, and I lose stereochemistry at the alpha position. How do I trap it efficiently? Causality: Oxidative cleavage of cycloalkenes yields a dialdehyde intermediate. Dialdehydes are highly reactive and prone to rapid enolization in solution, which scrambles the stereocenters adjacent to the carbonyls (epimerization) (3[3]). Solution: Avoid isolating the dialdehyde. Perform a one-pot reductive amination by adding the primary amine and sodium cyanoborohydride (NaBH₃CN) directly to the cleavage mixture at a slightly acidic pH (pH ~5, adjusted with acetic acid). The amine immediately traps the dialdehyde as an iminium ion, which is rapidly reduced to the azepane, locking in the original stereochemistry.

Section 3: Catalytic Hydrogenation Routes

Q4: I am synthesizing azepanes via the catalytic hydrogenation of dimethyl hexanedioates with anilines, but I am isolating N-methyl azepane byproducts. What is causing this? Causality: The hydrogenation of dimethyl esters produces methanol as a stoichiometric byproduct. Under high-temperature catalytic conditions (e.g., 220 °C with Ru catalysts), this generated methanol acts as a potent alkylating agent, reacting with the newly formed secondary amine to yield an N-methylated byproduct (4[4]). Solution: Switch the starting material from a dimethyl ester to a higher or branched ester, such as diethyl or di-tert-butyl hexanedioate. The resulting ethanol or tert-butanol byproducts are sterically hindered and significantly less prone to participating in unwanted N-alkylation side reactions.

Quantitative Data Summary

Synthetic RouteReagents / CatalystOptimal ConcentrationDominant Side ReactionMitigation StrategyExpected Yield Improvement
Ring-Closing Metathesis Grubbs 2nd Gen (5 mol%)< 0.005 MIntermolecular OligomerizationSyringe pump addition over 6h+30-40%
Ring-Closing Metathesis Grubbs 1st/2nd Gen0.01 MDouble-bond IsomerizationAdd 10 mol% 1,4-benzoquinone+20-25%
Reductive Amination NaIO₄/OsO₄, NaBH₃CN0.1 MEpimerization / DegradationOne-pot trapping at pH 5>90% ee retention
Diester Hydrogenation Ru(acac)₃ (1 mol%)0.5 MN-Methylation (Alkylation)Substitute dimethyl ester with diethyl~15-20% higher purity

Optimized Protocol: Syringe-Pump RCM with Isomerization Suppression

Objective: Synthesize azepane dicarboxylate scaffolds from diene precursors while preventing oligomerization and double-bond migration. This protocol is designed as a self-validating system; failure at the degassing or quenching steps will result in immediate, observable catalyst death (color change from purple/brown to black).

Step 1: Equipment Preparation Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and an argon inlet. Ensure all glassware is completely free of moisture to prevent catalyst poisoning.

Step 2: Solvent Degassing Add 100 mL of anhydrous toluene to the flask. Sparge the solvent with argon gas for 30 minutes. Causality: Removing dissolved oxygen prevents the premature oxidative quenching of the highly sensitive ruthenium-carbene catalyst, ensuring the catalytic cycle remains active for the full 6-hour addition.

Step 3: Additive Introduction Add 1,4-benzoquinone (10 mol% relative to the diene substrate) to the degassed toluene and heat the system to 80 °C.

Step 4: Catalyst & Substrate Preparation Inside an argon-filled glovebox, dissolve Grubbs 2nd Generation Catalyst (5 mol%) in 5 mL of degassed toluene and load it into a gas-tight syringe. In a separate vial, dissolve the diene precursor (1.0 mmol) in 10 mL of degassed toluene and load it into a second gas-tight syringe.

Step 5: Simultaneous Addition Using a dual-syringe pump, inject both the catalyst and the substrate solutions simultaneously into the heated toluene flask over a period of 6 hours. Causality: This maintains an ultra-low steady-state concentration of the diene, kinetically favoring the unimolecular cyclization over bimolecular cross-metathesis.

Step 6: Quenching and Purification After the addition is complete, allow the reaction to stir for an additional 1 hour at 80 °C. Cool the mixture to room temperature and add an excess of ethyl vinyl ether (approx. 1 mL). Stir for 30 minutes. Causality: Ethyl vinyl ether reacts rapidly with the active Ru-carbene to form a stable, inactive Fischer carbene, completely halting any further metathesis or isomerization during workup. Concentrate the mixture under reduced pressure and purify the azepane dicarboxylate via flash column chromatography.

Sources

Validation & Comparative

HPLC validation methods for testing diethyl 5-oxoazepane-1,4-dicarboxylate purity

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation and methodology comparison for pharmaceutical method development.

Introduction: The Strategic Importance of Intermediate Purity

In the synthesis of complex G protein-coupled receptor (GPCR) ligands, the purity of early-stage aliphatic heterocycles dictates the success of downstream coupling reactions. Diethyl 5-oxoazepane-1,4-dicarboxylate (CAS: 19786-58-4) is a critical 7-membered azepane building block. It is extensively utilized in the synthesis of pyrimido[4,5-d]azepine derivatives acting as [1] and in the discovery of [2].

Because impurities in such intermediates propagate exponentially, establishing a robust, self-validating analytical method is non-negotiable. However, analyzing this specific azepane derivative presents a unique chromatographic challenge.

The Analytical Challenge: Mechanistic Causality in Detector Selection

Diethyl 5-oxoazepane-1,4-dicarboxylate lacks aromatic rings or extended conjugated π -systems. Its structure consists only of an aliphatic azepane ring, a ketone at position 5, and two ester/carbamate groups.

The consequence: The molecule exhibits negligible UV absorbance above 220 nm. Traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) relying on UV detection forces analysts to monitor at 205–210 nm. At these low wavelengths, the absorbance of the mobile phase (especially during gradient elution with acetonitrile) causes severe baseline drift, masking low-level impurities and compromising integration precision.

To circumvent this, we compare standard HPLC-UV against HPLC-ELSD (Evaporative Light Scattering Detector) . ELSD measures the mass of the analyte after the mobile phase is evaporated. It is a universal detector for non-volatile compounds and is completely blind to solvent gradients, establishing a perfectly flat baseline.

DetectorSelection Start Analyze Compound Structure (Diethyl 5-oxoazepane-1,4-dicarboxylate) CheckUV Evaluate UV Chromophores (Aromatic rings, conjugated pi-systems?) Start->CheckUV UVWeak Result: Weak UV Absorption (Only isolated carbonyl/carbamate) CheckUV->UVWeak No extensive conjugation MethodUV Method A: HPLC-UV (210 nm) Risk: Baseline drift & solvent interference UVWeak->MethodUV Standard Setup MethodELSD Method B: HPLC-ELSD Benefit: Universal detection, high sensitivity UVWeak->MethodELSD Optimized Profiling

Fig 1: Decision matrix for selecting ELSD over UV detection based on chromophore absence.

Comparative Experimental Data: UV vs. ELSD

To objectively evaluate performance, both methods were validated against the latest [3]. The data below summarizes the quantitative validation parameters.

Validation Parameter (ICH Q2(R2))Method A: RP-HPLC-UV (210 nm)Method B: HPLC-ELSDCausality / Scientific Rationale
Limit of Detection (LOD) 0.8 µg/mL0.15 µg/mLELSD eliminates solvent background noise, drastically improving the Signal-to-Noise (S/N) ratio for non-chromophoric compounds.
Limit of Quantitation (LOQ) 2.4 µg/mL0.45 µg/mLA flat baseline in ELSD allows for highly precise peak integration at trace concentrations.
Linearity Model & Fit Linear (R² = 0.992)Log-Log (R² = 0.999)Light scattering follows an exponential relationship ( A=aMb ). Logarithmic transformation is required to meet ICH linearity criteria.
Precision (%RSD, n=6) 3.8%1.1%UV at 210 nm suffers from gradient-induced baseline drift, increasing area variability between injections.
Specificity Poor (Solvent interference)ExcellentELSD evaporates the mobile phase; only non-volatile analytes and true impurities reach the optical path.

Self-Validating Experimental Protocol: HPLC-ELSD Methodology

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that mathematically verifies column performance and detector stability before any sample data is accepted.

Chromatographic Conditions & Mechanistic Choices
  • Column: Waters XBridge Shield RP18 (4.6 x 150 mm, 3.5 µm).

    • Causality: The azepane ring nitrogen can undergo secondary ion-exchange interactions with residual silanols on standard C18 silica, causing severe peak tailing. The polar-embedded carbamate group in the Shield RP18 stationary phase sterically protects these silanols, ensuring sharp, symmetrical peaks.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 100% Acetonitrile.

    • Causality: ELSD requires strictly volatile buffers. Non-volatile salts (like phosphates) will precipitate in the drift tube, blinding the detector.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–12 min: Linear gradient to 90% B

    • 12–15 min: Hold at 90% B

    • 15–15.1 min: Return to 10% B (Equilibrate for 5 min)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

ELSD Detector Parameters
  • Drift Tube Temperature: 50°C. (Hot enough to evaporate water/acetonitrile, but cool enough to prevent volatilization of the target intermediate.)

  • Nebulizer Gas (N₂): 3.5 bar.

  • Gain: 10 (or optimized based on specific instrument optics).

The Self-Validating System Suitability Test (SST)

Before analyzing synthetic batches, inject a 100 µg/mL reference standard of Diethyl 5-oxoazepane-1,4-dicarboxylate six consecutive times. The system is only validated for use if it meets the following ICH Q2(R2) derived criteria:

  • Tailing Factor (Tf): ≤ 1.5 (Proves the polar-embedded column is effectively shielding silanols).

  • Theoretical Plates (N): ≥ 10,000 (Proves column efficiency).

  • Precision (%RSD of Peak Area): ≤ 2.0% (Proves ELSD nebulizer stability).

ICHValidation Phase1 System Suitability Tf < 1.5, N > 10k Phase2 Specificity Baseline Separation Phase1->Phase2 Phase3 Linearity Log-Log R² > 0.999 Phase2->Phase3 Phase4 Accuracy & Precision Recovery 98-102% Phase3->Phase4 Validated ICH Q2(R2) Validated Method Phase4->Validated

Fig 2: Sequential ICH Q2(R2) validation workflow ensuring a self-validating analytical system.

Downstream Impact: Why Intermediate Purity Matters

The rigorous purity testing of Diethyl 5-oxoazepane-1,4-dicarboxylate is not merely an analytical exercise; it directly impacts downstream pharmacology.

When this intermediate is utilized to synthesize [2], undetected structural analogs (e.g., ring-contracted impurities or des-ethyl byproducts) can carry over into the final Active Pharmaceutical Ingredient (API). These structurally similar impurities are notoriously difficult to separate via preparative chromatography at the final stage. If present, they can alter the receptor binding profile—potentially shifting a highly selective β -arrestin biased agonist back toward classical G-protein signaling, thereby negating its targeted therapeutic effects for sleep regulation.

SignalingPathway Ligand Azepane-Derived Ligand (e.g., 5-HT7R Agonist) Receptor 5-HT7 Receptor (GPCR) Ligand->Receptor Binding GProtein Gαs Protein Pathway (cAMP accumulation) Receptor->GProtein Classical Agonism Arrestin β-Arrestin Pathway (Receptor internalization) Receptor->Arrestin Biased Agonism Sleep Therapeutic Outcome (Sleep Regulation / NREM increase) Arrestin->Sleep Target Effect

Fig 3: Downstream 5-HT7R signaling pathways targeted by azepane-derived pharmaceutical ligands.

References

  • Pfizer Inc. (2008). Pyrimido [4, 5-D] azepine derivatives as 5-HT2C agonists. World Intellectual Property Organization. Patent AU2008231543A1.
  • ACS Chemical Neuroscience. (2018). Discovery of β-Arrestin Biased Ligands of 5-HT7R. American Chemical Society. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:[Link]

Comparing synthetic routes for high-purity diethyl 5-oxoazepane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Synthetic Routes for High-Purity Diethyl 5-Oxoazepane-1,4-Dicarboxylate

Diethyl 5-oxoazepane-1,4-dicarboxylate (CAS: 19786-58-4) is a critical seven-membered heterocyclic scaffold used extensively in the development of neuroactive pharmaceuticals. It serves as a primary intermediate in the synthesis of pyrimido[4,5-d]azepines and tetrahydropyrazoloazepines, which are potent ligands for 5-HT7R (serotonin) and 5-HT2C receptors[1][2].

Synthesizing seven-membered rings presents unique thermodynamic and kinetic challenges. The entropic penalty of cyclization and the enthalpic strain of the resulting azepane ring often lead to competing intermolecular reactions (oligomerization) or poor regioselectivity. As a Senior Application Scientist, I evaluate the two primary synthetic methodologies for this molecule: Lewis Acid-Mediated Ring Expansion (Homologation) and Dieckmann Condensation . This guide provides an objective comparison of their mechanistic causality, scalability, and self-validating experimental protocols.

Route A: Lewis Acid-Mediated Ring Expansion (Homologation)

The industry-standard approach for synthesizing diethyl 5-oxoazepane-1,4-dicarboxylate relies on the homologation of a six-membered piperidone ring. Starting from ethyl 4-oxopiperidine-1-carboxylate, the reaction utilizes ethyl diazoacetate as a one-carbon insertion agent[1][3].

Mechanistic Causality

The success of this route hinges on the precise orchestration of Lewis acid catalysis. Boron trifluoride etherate (BF3·OEt2) is selected because it is a "hard" Lewis acid that selectively coordinates to the highly electronegative oxygen of the piperidone carbonyl. This activation lowers the LUMO of the carbonyl, making it highly susceptible to nucleophilic attack by the carbon of ethyl diazoacetate.

Crucially, the reaction must be maintained at −20 °C. At higher temperatures, BF3·OEt2 would catalyze the premature decomposition of ethyl diazoacetate into a carbene, leading to unwanted dimerization (forming diethyl maleate or fumarate). Following the nucleophilic addition, the extrusion of nitrogen gas (N2) provides the thermodynamic driving force for the 1,2-alkyl shift, expanding the ring from six to seven members[1].

RingExpansion A Ethyl 4-oxopiperidine -1-carboxylate B Carbonyl Activation (BF3·OEt2) A->B Et2O, -20°C C Nucleophilic Addition (Ethyl Diazoacetate) B->C D N2 Extrusion & 1,2-Alkyl Shift C->D E Diethyl 5-oxoazepane -1,4-dicarboxylate D->E Ring Expansion

Fig 1. Mechanistic workflow of the Lewis acid-mediated ring expansion.

Self-Validating Experimental Protocol

Adapted from the synthesis of β-Arrestin Biased Ligands[1].

  • System Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a gas bubbler. Purge the system with inert N2.

  • Substrate Loading: Dissolve ethyl 4-oxopiperidine-1-carboxylate (87.6 mmol) in 120 mL of anhydrous diethyl ether (Et2O). Cool the reaction mixture to −20 °C using a dry ice/ethylene glycol bath.

  • Lewis Acid Activation: Add BF3·OEt2 (92.0 mmol, 1.05 eq) dropwise over 15 minutes. Causality: Slight excess ensures complete carbonyl coordination while accounting for trace moisture scavenging.

  • Diazo Addition: Load ethyl diazoacetate (113.9 mmol, 1.3 eq) into the addition funnel. Add dropwise over 1.5 hours. Validation Check: Monitor the gas bubbler. Continuous, controlled N2 evolution confirms the 1,2-alkyl shift is occurring. If gas evolution spikes, halt addition immediately to prevent thermal runaway.

  • In-Process Control (IPC): Once gas evolution ceases, sample the mixture. Quench the sample in saturated NaHCO3 and analyze via TLC (Hexanes/EtOAc 7:3) or LC-MS. The complete disappearance of the starting piperidone mass validates reaction completion.

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO3 (100 mL) at 0 °C to neutralize the BF3. Extract the aqueous layer with Et2O (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

Route B: Dieckmann Condensation (Acyclic Cyclization)

An alternative historical approach utilizes the Dieckmann condensation, an intramolecular Claisen condensation of an acyclic aminodiester precursor[2].

Mechanistic Causality

To form a seven-membered ring, the molecule must overcome significant conformational entropy. A strong, sterically hindered base like Potassium tert-butoxide (KOtBu) is used to quantitatively deprotonate the alpha-carbon of one ester group without acting as a nucleophile. The resulting enolate attacks the opposing ester carbonyl.

Because intermolecular collisions are statistically more likely than the required intramolecular conformation, this reaction must be run under extreme high-dilution conditions. Failure to maintain high dilution results in extensive linear oligomerization, plummeting the yield of the desired azepane.

Dieckmann A Acyclic Aminodiester Precursor B Enolate Formation (alpha-deprotonation) A->B Base (e.g., KOtBu) High Dilution C Intramolecular Nucleophilic Attack B->C D Alkoxide Elimination C->D E Diethyl 5-oxoazepane -1,4-dicarboxylate D->E 7-Membered Ring

Fig 2. Dieckmann condensation pathway for azepane ring formation.

Self-Validating Experimental Protocol
  • System Preparation: In a 2 L round-bottom flask, add anhydrous THF (1 L) to establish a high-dilution environment (approx. 0.05 M final concentration). Add KOtBu (1.2 eq) and cool to 0 °C under N2.

  • Precursor Addition: Dissolve the acyclic diester precursor (1.0 eq) in 100 mL of THF. Add this solution to the basic THF mixture using a syringe pump at a rate of 0.5 mL/min. Causality: The ultra-slow addition ensures that the concentration of the unreacted precursor remains near zero, kinetically favoring intramolecular cyclization over intermolecular polymerization.

  • In-Process Control (IPC): Analyze via LC-MS. The target product is validated by the appearance of the [M - EtOH + H]+ mass peak, confirming the elimination of the ethoxide leaving group.

  • Workup: Quench the reaction by adjusting the pH to 6.0 using 1M HCl to neutralize the remaining enolate and base. Extract with EtOAc, wash with water, dry, and concentrate.

Quantitative Performance Comparison

When selecting a route for synthesizing diethyl 5-oxoazepane-1,4-dicarboxylate for drug development (such as 5-HT2C agonists[2]), the homologation route is vastly superior in terms of yield and scalability. The table below summarizes the quantitative and qualitative metrics of both pathways.

Performance MetricRoute A: Ring Expansion (Homologation)Route B: Dieckmann Condensation
Typical Yield 65% – 85% (High efficiency)30% – 50% (Loss due to oligomers)
Scalability Excellent. Easily scaled to multi-gram/kilo lab scale with controlled addition.Poor. High dilution requires impractically large solvent volumes at scale.
Atom Economy High. Only N2 gas is lost as a byproduct.Moderate. Loss of an ethanol molecule.
Regioselectivity Excellent. Symmetrical piperidone precursor prevents regioisomers.Moderate. Risk of competing alpha-deprotonation sites.
Safety Considerations Requires strict thermal control to manage diazoacetate explosivity/toxicity.Requires handling of highly moisture-sensitive strong bases.

Conclusion

For researchers requiring high-purity diethyl 5-oxoazepane-1,4-dicarboxylate, Route A (Lewis Acid-Mediated Ring Expansion) is the definitive choice. It bypasses the entropic barriers inherent to seven-membered ring formation by leveraging the thermodynamic stability of the six-membered precursor and the irreversible extrusion of nitrogen gas. While Route B is mechanistically sound, its reliance on high dilution makes it fundamentally unsuited for scalable pharmaceutical intermediate production.

References

  • Discovery of β-Arrestin Biased Ligands of 5-HT7R. ACS Chemical Neuroscience.
  • Pyrimido[4, 5-D] azepine derivatives as 5-HT2C agonists (AU2008231543A1). Google Patents.
  • Serotonergic benzofurans (EP1204659B1). Google Patents.

Sources

Mass spectrometry (LC-MS) analysis of diethyl 5-oxoazepane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Title: Mass Spectrometry (LC-MS) Analysis of Diethyl 5-Oxoazepane-1,4-Dicarboxylate: A Comparative Guide for Drug Discovery

Introduction

As a Senior Application Scientist, I frequently encounter challenges in the analytical characterization of flexible, nitrogen-containing heterocycles. Azepane scaffolds are highly prized in medicinal chemistry for their unique three-dimensionality and conformational flexibility, making them essential cores for targeting G protein-coupled receptors (GPCRs) such as 5-HT7R and 5-HT2C (1)[1].

Diethyl 5-oxoazepane-1,4-dicarboxylate (CAS: 19786-58-4) serves as a critical synthetic intermediate in these pathways. However, accurately tracking this compound and its derivatives during synthesis requires robust analytical methodologies. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) against alternative techniques, detailing the causality behind experimental choices and establishing a self-validating protocol for researchers.

Comparative Analysis of Analytical Modalities

When analyzing diethyl 5-oxoazepane-1,4-dicarboxylate, the choice of ionization and separation technique dictates the quality of the data. Historically, Gas Chromatography-Mass Spectrometry (GC-EI-MS) was utilized for volatile intermediates. However, the azepane ring, particularly when functionalized with dicarboxylate groups, is susceptible to thermal degradation and complex electron-impact (EI) induced ring-opening (2)[2]. This leads to highly fragmented spectra where the molecular ion is often absent or of very low abundance, complicating identification.

In contrast, Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) offers a softer ionization approach. ESI preserves the pseudo-molecular ion [M+H]+ (m/z 258.1 for diethyl 5-oxoazepane-1,4-dicarboxylate) and allows for predictable, collision-induced dissociation (CID) in MS/MS modes (3)[3].

Table 1: Comparative Performance of Analytical Modalities for Azepane Dicarboxylates

Feature / ModalityLC-ESI-MS/MS (Recommended)GC-EI-MS (Alternative 1)LC-APCI-MS (Alternative 2)
Ionization Softness High (Intact [M+H]+ )Low (Extensive fragmentation)Moderate (Good for neutral lipids)
Thermal Stability Req. Low (Room temp to 40°C LC)High (Requires vaporization >250°C)Moderate (Vaporizer at ~400°C)
Matrix Tolerance Excellent with UHPLCPoor (Derivatization often needed)Good (Less susceptible to ion suppression)
Diagnostic Utility High (Targeted MRM/SRM)Moderate (Library matching)Moderate (Fewer predictable fragments)

Causality Insight: The polarity imparted by the secondary amine (if deprotected) and the two ester groups makes this molecule highly amenable to reversed-phase LC and positive-ion ESI. APCI can be used as an alternative (4)[4], but ESI generally provides superior sensitivity for nitrogenous bases due to efficient protonation in the liquid phase.

Mechanistic Insights: Fragmentation Pathway

Understanding the gas-phase chemistry of diethyl 5-oxoazepane-1,4-dicarboxylate is crucial for setting up Multiple Reaction Monitoring (MRM) transitions. Upon protonation, the charge is typically localized on the azepane nitrogen. During CID, the primary fragmentation pathways involve the neutral loss of ethanol (46 Da) and subsequent loss of carbon monoxide (28 Da) or carbon dioxide (44 Da) from the ester moieties.

LCMS_Workflow Sample Sample Prep (Dilution in MeOH/H2O) LC UHPLC Separation (C18, H2O/MeCN + 0.1% FA) Sample->LC Injection ESI ESI+ Ionization Protonation to [M+H]+ LC->ESI Eluent Q1 Q1 Selection m/z 258.1 ESI->Q1 [M+H]+ CID CID Fragmentation (Collision Energy: 15-25 eV) Q1->CID Isolation Q3 Q3 Detection Product Ions (m/z 212, 184) CID->Q3 Fragments Data Data Analysis (Extracted Ion Chromatogram) Q3->Data Signal

Caption: LC-MS/MS workflow and fragmentation logic for azepane derivatives.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. By incorporating structural analogs (e.g., 1-benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate) as internal standards (4)[4], researchers can continuously verify system suitability, extraction efficiency, and ionization stability.

Step 1: Sample Preparation

  • Action: Dissolve diethyl 5-oxoazepane-1,4-dicarboxylate in LC-MS grade Methanol:Water (50:50, v/v) to a final concentration of 1 µg/mL. Spike with 100 ng/mL of a stable-isotope labeled or structural analog internal standard.

  • Causality: The 50:50 organic-aqueous ratio matches the initial gradient conditions of the LC method, preventing solvent-induced peak broadening (the "strong solvent effect") at the column head.

Step 2: Chromatographic Separation

  • System: Agilent 1290 Infinity UHPLC (or equivalent) (1)[1].

  • Column: Reversed-phase C18 (e.g., Kinetex C18, 100 × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Deionized Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, re-equilibrate at 5% B for 2 minutes. Flow rate: 0.4 mL/min.

  • Causality: Formic acid acts as both a peak modifier (reducing silanol interactions on the column) and an ionization enhancer (providing abundant protons for ESI+). The sub-2 µm particle size of the column ensures high theoretical plate counts, crucial for resolving the target from synthetic byproducts.

Step 3: Mass Spectrometry Detection

  • System: Triple Quadrupole Mass Spectrometer (e.g., API5500).

  • Source: ESI in Positive Ion Mode.

  • Parameters: Capillary Voltage: 4.5 kV; Desolvation Temp: 450°C; Collision Gas: Argon.

  • MRM Transitions:

    • Quantifier: m/z 258.1 → 212.1 (CE: 18 eV) - corresponds to the loss of ethanol.

    • Qualifier: m/z 258.1 → 184.1 (CE: 25 eV) - corresponds to further loss of CO.

  • Causality: Utilizing two transitions ensures high specificity. The ratio of the quantifier to qualifier ion serves as a self-validating check for peak purity; any deviation >20% from the reference standard indicates co-eluting interference.

Conclusion

The LC-ESI-MS/MS analysis of diethyl 5-oxoazepane-1,4-dicarboxylate provides a superior, artifact-free alternative to GC-MS. By leveraging soft ionization and targeted CID fragmentation, researchers can achieve the high sensitivity and specificity required for modern drug development workflows. Adhering to the self-validating protocol outlined above ensures robust quantitative and qualitative data, accelerating the discovery of novel azepane-based therapeutics.

References

  • Title: Discovery of β-Arrestin Biased Ligands of 5-HT7R Source: ACS Publications URL
  • Source: PMC (PubMed Central)
  • Title: Electron impact mass spectrum with proposed fragmentation and HR-MS Source: ResearchGate URL
  • Title: Pyrimido [4, 5-D] azepine derivatives as 5-HT2C agonists (Patent AU2008231543A1)

Sources

Validating structural integrity of diethyl 5-oxoazepane-1,4-dicarboxylate via X-ray crystallography

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Structural Integrity of Diethyl 5-oxoazepane-1,4-dicarboxylate: A Comparative Guide to X-ray Crystallography vs. Alternative Modalities

Executive Summary & The Structural Challenge

Diethyl 5-oxoazepane-1,4-dicarboxylate (CAS: 19786-58-4) is a highly functionalized, 7-membered nitrogen heterocycle. It serves as a critical synthetic intermediate in drug discovery, particularly in the development of pyrimido-azepine derivatives and GPCR ligands such as 5-HT receptor agonists[1][2].

Validating the structural integrity of this molecule presents a unique biophysical challenge. Unlike rigid 6-membered piperidines, 7-membered azepane rings exhibit significant torsional strain and are notoriously flexible[3]. In solution, they rapidly interconvert between multiple low-energy conformations (e.g., twist-chair and boat forms)[4]. For drug development professionals, confirming the relative stereochemistry of the 1,4-dicarboxylate groups and the exact conformation of the azepane ring is non-negotiable before proceeding to downstream coupling reactions.

This guide objectively compares X-ray crystallography against alternative structural validation methods (NMR and Mass Spectrometry) and provides a field-proven, self-validating protocol for crystallographic analysis.

Comparative Analysis: Structural Validation Modalities

To establish a rigorous quality control pipeline, researchers must select the appropriate analytical modality. Table 1 synthesizes the performance metrics of the three primary techniques used for small molecule validation.

Table 1: Performance Comparison of Structural Validation Techniques

MetricSingle-Crystal X-ray CrystallographySolution-State NMR Spectroscopy (1D/2D)High-Resolution Mass Spectrometry (HRMS)
Primary Output Absolute 3D atomic coordinates & stereochemistry.Connectivity, chemical environment, & relative proximity.Exact molecular weight & fragmentation patterns.
Conformational Capture Static: Captures the lowest-energy solid-state conformer[5].Dynamic: Yields a time-averaged signal of all interconverting conformers.N/A: Gas-phase ions do not preserve biologically relevant 3D structure.
Stereochemical Resolution Unambiguous determination of relative and absolute configuration.Inferred via NOESY/ROESY; often ambiguous for flexible 7-membered rings[6].Cannot differentiate stereoisomers without chiral chromatography.
Sample Requirements ~1-5 mg of highly pure, well-diffracting single crystals.~5-15 mg dissolved in deuterated solvent.< 1 µg (highly sensitive).
Throughput Low to Medium (Crystallization is the bottleneck).High (Rapid data acquisition).Very High.

The Verdict for Azepanes: While NMR is indispensable for routine purity checks, it falls short in resolving the exact spatial arrangement of highly flexible molecules. Because the azepane ring rapidly flips at room temperature, NMR provides a time-averaged view that blurs the spatial relationship between the C1 and C4 dicarboxylate groups[6]. X-ray crystallography is the only method that unambiguously "freezes" the molecule, revealing the exact C-N-C bond angles (which often deviate significantly from ideal sp3 geometry due to ring strain) and confirming the trans/cis relationship of the substituents[3][7].

Experimental Protocol: X-ray Crystallographic Validation

The following step-by-step methodology outlines a self-validating workflow for the crystallographic determination of diethyl 5-oxoazepane-1,4-dicarboxylate. Every step is designed with built-in causality to ensure data integrity.

Step 1: Sample Preparation and Crystallization
  • Procedure: Purify the synthesized compound via preparative HPLC to achieve >99% purity. Dissolve 5 mg of the compound in a minimum volume of dichloromethane (DCM). Set up a vapor diffusion chamber using hexanes as the anti-solvent.

  • Causality: Crystal lattice formation requires a homogenous population of molecules. Even a 2% impurity can disrupt periodic packing, leading to amorphous precipitation or twinned crystals. Vapor diffusion allows for an ultra-slow approach to supersaturation, which is critical for flexible rings that struggle to find their optimal packing arrangement.

Step 2: Crystal Mounting and Cryo-Cooling
  • Procedure: Select a single, optically clear crystal (approx. 0.1 x 0.1 x 0.2 mm) under a polarized light microscope. Mount it on a MiTeGen loop using perfluoropolyether oil. Immediately transfer the crystal to the diffractometer goniometer under a steady 100 K nitrogen gas stream.

  • Causality: Cryo-cooling to 100 K is the most critical step for azepanes. It drastically reduces the thermal vibrations (B-factors) of the flexible ring, effectively arresting the dynamic disorder[4]. This enhances high-angle diffraction intensity, allowing for atomic-level resolution, and protects the organic crystal from X-ray-induced radiation damage.

Step 3: Data Collection and Phase Solution
  • Procedure: Collect diffraction data using Mo K α ( λ=0.71073 Å) or Cu K α radiation. Integrate the data and solve the phase problem using direct methods (e.g., SHELXT).

  • Self-Validation Check: Monitor the internal merging R -factor ( Rint​ ). If Rint​>0.10 , the crystal is likely twinned or degrading, and the data should be discarded. A valid dataset must have an Rint​<0.05 .

Step 4: Anisotropic Refinement
  • Procedure: Refine the structural model using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters (thermal ellipsoids) to all non-hydrogen atoms.

  • Causality: Anisotropic refinement accounts for the directional motion of atoms. For the 5-oxoazepane ring, the thermal ellipsoids will visually confirm if the ring is locked in a single conformation or if there is residual static disorder (e.g., two overlapping conformers in the lattice).

Visualizing the Validation Workflow

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Computational Validation N1 Synthesis & HPLC (Purity >99%) N2 Vapor Diffusion (Slow Supersaturation) N1->N2 N3 Cryo-Cooling (100 K) (Arrests Ring Dynamics) N2->N3 N4 X-ray Diffraction (Mo Kα / Cu Kα) N3->N4 N5 Phase Integration (Direct Methods) N4->N5 N6 Anisotropic Refinement (R1 < 0.05 Convergence) N5->N6

Workflow for the definitive X-ray crystallographic validation of flexible small molecules.

Mechanistic Insights: Interpreting the Data

When the refinement converges (typically reaching an R1​ value < 5%), the resulting electron density map provides undeniable proof of the molecule's architecture. For diethyl 5-oxoazepane-1,4-dicarboxylate, the crystallographic data will explicitly reveal:

  • Ring Conformation: Whether the azepane ring has adopted a twist-chair or boat conformation to minimize the transannular steric clashes between the bulky diethyl dicarboxylate groups.

  • Hydrogen Bonding Networks: How the 5-oxo (ketone) moiety interacts with neighboring molecules in the lattice, which is vital predictive data for how the molecule might eventually bind within the hydrophobic pocket of a target GPCR[7].

Strategic Recommendations

For drug development pipelines utilizing azepane derivatives:

  • Use HRMS for immediate reaction monitoring and mass confirmation.

  • Use 1D/2D NMR for bulk purity assessment and preliminary structural assignment.

  • Mandate X-ray Crystallography for the final structural validation of the purified intermediate. The mathematical rigor of crystallographic refinement provides an absolute, self-validating proof of stereochemistry that prevents costly late-stage failures in the synthesis of neuropharmacological targets.

Sources

Comparative Reactivity Guide: Diethyl vs. Dimethyl 5-Oxoazepane-1,4-dicarboxylate in Fused Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing process chemistry and scale-up campaigns, I frequently evaluate the subtle yet highly impactful differences between alkyl ester analogs in heterocyclic synthesis. The 5-oxoazepane-1,4-dicarboxylate scaffold is a critical intermediate in the development of fused azepines—such as pyrazolo[3,4-d]azepines and pyrimido[4,5-d]azepines—which are heavily utilized in neuropharmacology, notably as 5-HT 7​ and 5-HT 2C​ receptor ligands [1, 2].

While the choice between the diethyl and dimethyl analogs of 5-oxoazepane-1,4-dicarboxylate may seem trivial on paper, their divergent steric and electronic profiles fundamentally alter reaction kinetics, downstream yields, and impurity profiles. This guide objectively compares their performance to help you select the optimal reagent for your synthetic workflow.

Mechanistic Causality: Sterics vs. Electronics

The reactivity of 5-oxoazepane-1,4-dicarboxylates is dominated by the β -keto ester moiety at the C4 and C5 positions. This site is the primary target for heteroannulation reactions (e.g., condensation with hydrazines or amidines).

  • The Dimethyl Advantage (Kinetics): The methyl ester presents a smaller hydrodynamic radius than the ethyl ester. During nucleophilic acyl substitution (the ring-closing step of annulation), the reduced steric shielding of the Dunitz-Bürgi trajectory allows nucleophiles to attack the C4 carbonyl more rapidly.

  • The Diethyl Advantage (Stability): The ethyl group's larger rotational sweep provides moderate steric protection. While this slows down annulation, it significantly protects the ester from premature saponification during basic workups, preventing the formation of unstable β -keto acids that rapidly degrade via decarboxylation [3].

Quantitative Performance Comparison

The following table synthesizes the comparative reactivity metrics based on standard process chemistry evaluations of these analogs.

ParameterDimethyl 5-oxoazepane-1,4-dicarboxylateDiethyl 5-oxoazepane-1,4-dicarboxylateMechanistic Driver
Steric Bulk (Ester) Low (Methyl A-value ~1.70 kcal/mol)Moderate (Ethyl A-value ~1.75 kcal/mol)Ethyl groups possess a larger rotational sweep, effectively shielding the C4 carbonyl from attack.
Heteroannulation Rate Fast (Complete in ~2h at 80 °C)Moderate (Complete in ~4h at 80 °C)Reduced sterics at the methyl ester lower the activation energy for lactamization/cyclization.
Saponification ( krel​ ) ~2.5x (Faster hydrolysis)1.0x (Baseline)Hydroxide attack is less hindered; methyl is a slightly better leaving group under basic conditions.
Decarboxylation Risk High (Requires strict pH control)ModerateFaster ester hydrolysis leads to the β -keto acid, triggering spontaneous decarboxylation.
Lipophilicity (LogP) Lower (~0.8)Higher (~1.7)Additional methylene carbons in the diethyl analog increase overall hydrophobicity [3].

Systems-Level Pathway Visualization

The following diagram maps the synthetic workflow from the piperidone precursor to the final fused heterocycles, highlighting where the choice of alkyl group dictates the pathway's success.

ReactivityPathway Piperidone N-Protected 4-Piperidone Azepane 5-Oxoazepane-1,4- dicarboxylate Piperidone->Azepane BF3·OEt2, -20°C Ring Expansion Diazo Diazoacetate (Methyl vs Ethyl) Diazo->Azepane Homologation Fused Fused Heterocycles (e.g., Pyrazoloazepines) Azepane->Fused Nucleophilic Annulation (Hydrazines/Amidines) Degradation Decarboxylation Side Products Azepane->Degradation Harsh Saponification (Hydrolysis Risk)

Figure 1: Synthetic workflow and divergent reactivity pathways of 5-oxoazepane-1,4-dicarboxylates.

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality for each critical parameter is explicitly defined.

Protocol 1: BF 3​ -Mediated Ring Expansion (Synthesis of the Diethyl Analog)

Objective: Homologation of ethyl 4-oxopiperidine-1-carboxylate via a Buchner-Curtius-Schlotterbeck reaction [1].

  • Step 1 (Preparation): Dissolve ethyl 4-oxopiperidine-1-carboxylate (50 mmol) in anhydrous diethyl ether (150 mL) under an inert argon atmosphere.

  • Step 2 (Activation): Cool the solution strictly to -20 °C using a dry ice/ethylene glycol bath. Add BF 3​ ·OEt 2​ (1.2 equiv) dropwise over 15 minutes.

    • Causality: The Lewis acid activates the piperidone carbonyl. Temperatures above 0 °C will cause the incoming diazoacetate to decompose exothermically into polymethylene byproducts rather than participating in the ring expansion.

  • Step 3 (Homologation): Slowly add ethyl diazoacetate (1.3 equiv) dissolved in diethyl ether (50 mL) via a syringe pump over 2 hours.

    • Causality: Slow addition prevents the dangerous accumulation of unreacted diazo compound and suppresses epoxide side-product formation.

  • Step 4 (Quenching & Isolation): Stir for 1 hour at -20 °C, quench with saturated aqueous NaHCO 3​ (100 mL), extract with ethyl acetate, and purify via flash chromatography.

  • Validation Checkpoint: Monitor the reaction via TLC (KMnO 4​ stain). The cessation of nitrogen gas evolution and the emergence of a lower-Rf UV-active spot confirms successful homologation.

Protocol 2: Heteroannulation to Pyrazolo[3,4-d]azepine

Objective: Cyclocondensation of the β -keto ester with hydrazine hydrate.

  • Step 1 (Initiation): Dissolve the selected 5-oxoazepane-1,4-dicarboxylate (10 mmol) in absolute ethanol (30 mL).

  • Step 2 (Condensation): Add hydrazine hydrate (1.5 equiv) at room temperature. Stir for 30 minutes.

    • Causality: This initial low-temperature step ensures complete hydrazone formation at the highly electrophilic C5 ketone before cyclization begins, preventing intermolecular cross-linking.

  • Step 3 (Cyclization): Heat to reflux (80 °C). Maintain for 2 hours if using the dimethyl analog, or 4 hours for the diethyl analog.

    • Causality: The dimethyl ester's lower steric hindrance accelerates the nucleophilic acyl substitution required to close the pyrazole ring.

  • Step 4 (Isolation): Cool to 0 °C to precipitate the product. Filter and wash with cold ethanol.

  • Validation Checkpoint: Analyze via 13 C NMR. The disappearance of the C5 ketone carbon signal (~208 ppm) and the C4 ester carbonyl shift confirms complete annulation.

Conclusion & Recommendation

For discovery chemistry where rapid library generation is prioritized, the dimethyl 5-oxoazepane-1,4-dicarboxylate is superior due to its accelerated annulation kinetics. However, for process scale-up or workflows requiring harsh basic conditions, the diethyl 5-oxoazepane-1,4-dicarboxylate is the reagent of choice. Its enhanced steric profile provides a critical buffer against premature saponification and catastrophic decarboxylation, ensuring higher overall isolated yields across multi-step syntheses.

References

  • Title: Discovery of β -Arrestin Biased Ligands of 5-HT 7​ R Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Source: Google Patents (WO2008117169A1)
  • Title: 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate Compound Summary Source: PubChem URL: [Link]

Safety Operating Guide

Diethyl 5-oxoazepane-1,4-dicarboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for researchers, scientists, and drug development professionals on the operational handling, synthesis, and strict disposal protocols for Diethyl 5-oxoazepane-1,4-dicarboxylate .

As specialized pharmaceutical intermediates become more prevalent in the development of complex therapeutics—such as G protein-coupled receptor (GPCR) ligands—laboratory safety and waste management must evolve. This guide synthesizes chemical mechanics with field-proven environmental health and safety (EHS) protocols to ensure operational excellence.

Chemical Identity & Hazard Profiling

Diethyl 5-oxoazepane-1,4-dicarboxylate is a 7-membered nitrogen-containing heterocyclic diester. It is a critical synthetic intermediate, most notably utilized in the discovery of β-arrestin biased ligands targeting the 5-HT7 receptor to modulate sleep patterns and neurological pathways [1].

While this compound is not heavily regulated by the Department of Transportation (DOT) for shipping (often incurring no hazmat fees), it must be treated as a hazardous nitrogenous organic waste within the laboratory.

Table 1: Physicochemical & Hazard Summary

Property / MetricData / Classification
CAS Number 19786-58-4 [1]
Molecular Formula C₁₂H₁₉NO₅
Molecular Weight 257.28 g/mol
Physical State Viscous Liquid / Oil
Primary Hazard Aquatic toxicity (upon degradation); Eye/Skin Irritant
Waste Classification Non-Halogenated Organic Waste (Nitrogenous)
Downstream Application Synthesis of tetrahydropyrazoloazepines (5-HT7R ligands) [2]

Experimental Workflow: Synthesis & Waste Generation

To understand how to dispose of a chemical, one must understand how it is generated and isolated. Diethyl 5-oxoazepane-1,4-dicarboxylate is typically synthesized via a Lewis acid-catalyzed homologation (ring expansion) of a piperidone derivative [2].

Step-by-Step Synthesis Protocol:
  • Preparation: Dissolve the precursor, ethyl 4-oxopiperidine-1-carboxylate (87.6 mmol), in 120 mL of anhydrous diethyl ether (Et₂O) within a flame-dried, round-bottom flask.

  • Atmospheric Control: Purge the system with inert gas (Argon or N₂) and cool the reaction mixture to -20 °C using a dry ice/acetone bath. Causality: Low temperatures are critical to control the exothermic nature of the subsequent diazo decomposition and prevent runaway nitrogen gas evolution.

  • Activation: Add boron trifluoride etherate (BF₃·OEt₂, 92.0 mmol) dropwise. The Lewis acid activates the ketone carbonyl for nucleophilic attack.

  • Ring Expansion: Slowly introduce ethyldiazoacetate (113.9 mmol). The loss of N₂ gas drives the alkyl migration, expanding the 6-membered ring to the 7-membered azepane.

  • Quenching: Carefully quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the BF₃ acid catalyst.

  • Extraction: Separate the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Waste Stream Visualization

G A Precursors: Ethyl 4-oxopiperidine-1-carboxylate + Ethyldiazoacetate B Ring Expansion Reaction (BF3·OEt2, Et2O, -20°C) A->B Synthesis C Diethyl 5-oxoazepane-1,4-dicarboxylate (Target Intermediate) B->C Extraction D Aqueous Waste Stream (Boron/Acidic Waste) B->D Aqueous Wash E Organic Waste Stream (Ether/Unreacted Organics) B->E Solvent Evaporation C->E Unused Reagent F EPA Compliant Chemical Incineration D->F Neutralization & Disposal E->F Non-Halogenated Disposal

Workflow and waste stream generation for Diethyl 5-oxoazepane-1,4-dicarboxylate synthesis.

Proper Disposal Procedures & Environmental Causality

The disposal of Diethyl 5-oxoazepane-1,4-dicarboxylate must be handled with strict adherence to environmental regulations regarding nitrogenous organic waste.

The Mechanistic Causality of Disposal: Why can't this compound be flushed down the drain? If introduced into municipal wastewater systems, nitrogenous organic esters undergo microbial hydrolysis and oxidation. This breakdown produces high concentrations of ammonia (NH₃) and nitrates (NO₃⁻). According to the , elevated ammonia and nitrate levels in aquatic ecosystems are highly toxic to fish, disrupt the local nitrogen cycle, and lead to severe eutrophication [3]. Therefore, high-temperature chemical incineration is the only self-validating disposal method, as it ensures the complete thermal destruction of the azepane ring into harmless N₂, CO₂, and H₂O.

Step-by-Step Disposal Protocol:
  • Segregation: Do not mix Diethyl 5-oxoazepane-1,4-dicarboxylate waste with halogenated solvents (e.g., dichloromethane, chloroform). Mixing nitrogenous waste with halogens drastically increases incineration costs and risks the formation of highly toxic dioxins during the burning process. Route this strictly to the Non-Halogenated Organic Waste stream.

  • Containerization: Collect the waste in a chemically compatible, high-density polyethylene (HDPE) or glass carboy. Ensure the container is structurally sound and free of incompatible residues (e.g., strong oxidizers like nitric acid, which could react with the ester or amine moieties).

  • Labeling: The waste container must be explicitly labeled with the standard EPA RCRA hazardous waste tag. List the chemical constituents clearly: "Non-Halogenated Organic Waste: Diethyl 5-oxoazepane-1,4-dicarboxylate (Nitrogenous Heterocycle) / Diethyl Ether."

  • Storage: Store the waste container in a designated secondary containment bin within a flammable storage cabinet until collected by your institution's EHS department. Keep away from heat sources and direct sunlight to prevent pressure buildup from residual volatile solvents.

Emergency Spill Response

In the event of an accidental spill of the neat liquid or reaction mixture:

  • Isolate the Area: Evacuate non-essential personnel. Ensure the laboratory fume hood is operating at maximum exhaust.

  • PPE Verification: Don chemical-resistant nitrile gloves (double-gloving is recommended), splash goggles, and a standard lab coat.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like sawdust.

  • Neutralization (If acidic): If the spill involves the BF₃·OEt₂ reaction mixture, carefully neutralize the area with sodium bicarbonate powder before absorption.

  • Collection: Sweep the absorbed material into a heavy-duty hazardous waste bag or a solid waste bucket using a non-sparking tool. Label as "Solid Hazardous Waste - Contaminated with Nitrogenous Organics" and submit for incineration.

References

  • NextSDS Database. "1H-Azepine-1,4-dicarboxylic acid, hexahydro-5-oxo-, 1,4-diethyl ester — Chemical Substance Information." NextSDS. [Link]

  • Kim, Y., et al. "Discovery of β-Arrestin Biased Ligands of 5-HT7R." Journal of Medicinal Chemistry, American Chemical Society, 2018.[Link]

  • U.S. Environmental Protection Agency (EPA). "Relation between Nitrates in Water Wells and Potential Sources." EPA Ground Water and Drinking Water Guidelines.[Link]

Personal protective equipment for handling Diethyl 5-oxoazepane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is my responsibility to ensure that you can work safely and effectively with our products. This guide provides essential information on the personal protective equipment (PPE) and handling procedures for Diethyl 5-oxoazepane-1,4-dicarboxylate.

Hazard Assessment and Risk-Based PPE Selection

The primary potential hazards associated with handling Diethyl 5-oxoazepane-1,4-dicarboxylate are anticipated to be:

  • Skin Irritation: Direct contact may cause redness, itching, or inflammation[1][2][3].

  • Eye Irritation: Contact with the eyes can lead to serious irritation or damage[1][2][3].

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system[1][3].

The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedure being performed. Higher-risk operations, such as those involving heating, aerosol generation, or handling large quantities, necessitate a more stringent level of protection.

PPE Selection Framework

The following diagram illustrates a logical approach to selecting PPE based on the nature of the experimental work.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Level cluster_2 Recommended PPE Procedure Experimental Procedure Low_Risk Low Risk (e.g., small quantity, closed system) Procedure->Low_Risk Low Hazard Potential Medium_Risk Medium Risk (e.g., open handling, potential for splashing) Procedure->Medium_Risk Moderate Hazard Potential High_Risk High Risk (e.g., heating, large quantities, spill cleanup) Procedure->High_Risk High Hazard Potential Quantity Quantity of Compound Quantity->Low_Risk Quantity->Medium_Risk Quantity->High_Risk Aerosolization Potential for Aerosolization Aerosolization->Medium_Risk Aerosolization->High_Risk PPE_Low Standard Lab Coat Safety Glasses Nitrile Gloves Low_Risk->PPE_Low PPE_Medium Standard Lab Coat Chemical Splash Goggles Nitrile Gloves Medium_Risk->PPE_Medium PPE_High Chemical Resistant Lab Coat Face Shield with Goggles Double Nitrile Gloves Respiratory Protection (if needed) High_Risk->PPE_High

Caption: Risk-based PPE selection workflow for handling Diethyl 5-oxoazepane-1,4-dicarboxylate.

Recommended Personal Protective Equipment

The following table summarizes the recommended PPE for various laboratory activities involving Diethyl 5-oxoazepane-1,4-dicarboxylate.

Activity Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glassesNitrile glovesStandard lab coatNot generally required
Weighing and Aliquoting (small quantities) Safety glasses with side shields or chemical splash gogglesNitrile glovesStandard lab coatRecommended if dusty or in a poorly ventilated area
Solution Preparation and Transfers Chemical splash gogglesNitrile glovesStandard lab coatNot generally required if performed in a fume hood
Running Reactions (open to atmosphere) Chemical splash goggles and face shieldNitrile glovesChemical-resistant lab coatRecommended if heating or potential for aerosol generation exists
Work-up and Purification Chemical splash goggles and face shieldNitrile glovesChemical-resistant lab coatUse in a chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldDouble-layered nitrile or chemical-resistant glovesChemical-resistant lab coat or apronAir-purifying respirator with organic vapor cartridges may be necessary depending on the spill size and location

Step-by-Step Guide to PPE Usage

Proper donning and doffing of PPE are critical to prevent cross-contamination and exposure.

Donning Procedure
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat: Put on a clean, buttoned lab coat.

  • Gloves: Select the appropriate gloves and inspect for any tears or defects before wearing.

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield as required by your risk assessment.

  • Respiratory Protection (if required): Perform a fit check for the respirator.

Doffing Procedure (to minimize contamination)
  • Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface.

  • Hand Hygiene: Wash hands.

  • Face Shield/Goggles: Remove by handling the strap; avoid touching the front.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plans

Handling and Storage
  • Handle Diethyl 5-oxoazepane-1,4-dicarboxylate in a well-ventilated area, preferably within a chemical fume hood[4][5].

  • Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials[5].

  • Avoid the formation of dust and aerosols[5].

  • Wash hands thoroughly after handling[4].

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[2][3].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention[2][3].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[6].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[4].

Spill Management
  • Evacuate: Alert others and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal of Contaminated PPE and Chemical Waste
  • All disposable PPE (gloves, etc.) that has come into contact with Diethyl 5-oxoazepane-1,4-dicarboxylate should be considered contaminated and disposed of as hazardous waste.

  • Unused or waste Diethyl 5-oxoazepane-1,4-dicarboxylate must be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain[4].

References

  • LookChem. (n.d.). ETHYL 1-BOC-5-OXO-HEXAHYDRO-1H-AZEPINE-4-CARBOXYLATE Safety Data Sheets(SDS). Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.